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1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Documentation Hub

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Core Science & Biosynthesis

Foundational

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-: Structural Dynamics, Synthesis, and Application in IKK2 Kinase Inhibitor Development

Executive Summary In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, frequently utilized as a bioisostere for indole to improve aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, frequently utilized as a bioisostere for indole to improve aqueous solubility, tune lipophilicity, and enhance pharmacokinetic profiles. Among its heavily functionalized derivatives, 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0) stands out as a high-value pharmaceutical intermediate.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties, structural rationale, and synthetic methodologies behind this specific molecule. Furthermore, we will explore its critical role as a building block in the synthesis of ATP-competitive inhibitors targeting IκB kinase 2 (IKK2/IKKβ), a key driver in the NF-κB inflammatory signaling pathway.

Chemical Structure & Physicochemical Profile

To establish a baseline for analytical and synthetic workflows, the quantitative data and physical properties of the compound are summarized in Table 1.

Table 1: Quantitative Data and Physical Properties

PropertyValue
Chemical Name 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-
CAS Registry Number 1014613-57-0
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Exact Mass 206.061 g/mol
Target MH+ (LCMS) ~207 m/z
Appearance Yellow to off-white solid
Primary Application Kinase inhibitor intermediate (IKK2/IKKβ)

Structural Dynamics & Mechanistic Insights

The architecture of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose in drug development.

  • The 7-Azaindole Core: Acting as the primary hydrogen bond donor/acceptor motif, the N1-H and N7 atoms interact directly with the hinge region of the kinase ATP-binding pocket. The additional nitrogen atom (compared to a standard indole) lowers the overall pKa and improves metabolic stability against oxidative degradation.

  • The 2-Cyclobutyl Substitution: The selection of a cyclobutyl ring over other cycloalkanes (like cyclopropyl or cyclopentyl) is driven by lipophilic ligand efficiency. The cyclobutyl group provides optimal steric bulk and conformational rigidity to occupy a specific hydrophobic pocket adjacent to the hinge region, enhancing target binding affinity without disproportionately increasing the molecular weight.

  • The 4-Chloro Substituent: In the context of intermediate synthesis, the C4-chloride acts as a highly reactive electrophilic center. It provides an orthogonal synthetic handle for downstream functionalization—most notably via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr)—allowing for the introduction of bulky aryl sulfonamides required for IKK2 inhibition ().

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this intermediate requires precise regiocontrol. The standard protocol leverages a two-step sequence: N-oxidation followed by a regioselective Polonovski-type chlorination.

Experimental Workflow

SynthesisWorkflow SM 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 N-Oxidation mCPBA, DCM, 0°C to RT SM->Step1 Int 7-Oxide Intermediate LCMS: MH+ 189 Step1->Int Step2 Regioselective Chlorination MsCl, DMF, 50°C to 70°C Int->Step2 Prod 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine LCMS: MH+ 207 Step2->Prod

Synthetic workflow for 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine.

Step 1: N-Oxidation

Procedure: To a stirred solution of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM) at 0°C, a solution of meta-chloroperbenzoic acid (mCPBA) in DCM is added dropwise. The reaction is allowed to stir for 2.5 to 3.5 hours.

  • Causality of Reagent Selection: mCPBA selectively oxidizes the pyridine nitrogen (N7). This selectivity occurs because N7 is significantly more nucleophilic than the pyrrole nitrogen (N1), whose lone pair is delocalized into the aromatic π-system to maintain Hückel aromaticity.

  • Self-Validating System (IPC): The reaction is monitored via LCMS. The protocol is validated when the starting material mass disappears and the 7-oxide intermediate peak (M+H = 189) emerges. The organic layer must be washed with saturated aqueous sodium metabisulphite to quench unreacted peroxides, ensuring safety and purity before the next step.

Step 2: Regioselective C4-Chlorination

Procedure: The 7-oxide intermediate is suspended in dimethylformamide (DMF) under a nitrogen atmosphere at 50°C. Methanesulfonyl chloride (MsCl) is added, and the reaction is heated to 70°C for 2 hours.

  • Causality of Reagent Selection: While POCl₃ is a traditional chlorinating agent, the MsCl/DMF system provides a milder, highly regioselective alternative. DMF and MsCl react to form a highly electrophilic Vilsmeier-type sulfonyl intermediate. The N-oxide oxygen attacks this species, activating the pyridine ring. The in-situ generated chloride ion then triggers a rearrangement, regioselectively attacking the C4 position. The C4 position is electronically favored over C6 due to the electron-donating influence of the fused pyrrole ring.

  • Self-Validating System (IPC & Workup): The reaction is poured into water. A critical self-validating control is the adjustment of the aqueous phase to pH > 10 using aqueous NaOH. This neutralizes the methanesulfonic acid byproduct and deprotonates the pyrrole nitrogen, forcing the hydrophobic product to crash out of solution as a filterable solid. Final validation is confirmed via LCMS (M+H = 207).

Application in Kinase Inhibition: The IKK2/NF-κB Pathway

The ultimate utility of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine lies in its conversion into potent IKK2 inhibitors. IKK-β (IKK2) is a serine/threonine kinase essential for the rapid activation of NF-κB in response to pro-inflammatory stimuli (e.g., TNF-α, IL-1) ().

Aberrant IKK2 activity is implicated in severe pathologies, including rheumatoid arthritis, COPD, and various cancers. By utilizing the C4-chloro handle to attach benzenesulfonamide derivatives, researchers generate molecules that competitively bind to the ATP site of IKK2.

IKK2Pathway Stim Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Complex (IKKα / IKKβ / NEMO) Stim->IKK Activation IkB IκB-NF-κB Complex (Cytosolic) IKK->IkB Phosphorylates IκB Inh Derivative Inhibitor (ATP-Competitive) Inh->IKK Blocks IKKβ (IKK2) Deg Proteasomal Degradation of Phosphorylated IκB IkB->Deg Ubiquitination NFkB Free Active NF-κB Deg->NFkB Release Nuc Nuclear Translocation & Gene Transcription NFkB->Nuc Translocation

Mechanism of action: IKK2 inhibition blocking the NF-κB signaling pathway.

As illustrated above, successful inhibition of IKK2 prevents the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκB. This sequesters NF-κB in the cytosol, preventing its nuclear translocation and halting the transcription of inflammatory genes.

References

  • Title: US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors Source: Google Patents URL
Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Structural Rationale & Pharmacophore Utility In modern small-molecule drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, frequently deployed as an ATP-competitive hinge-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacophore Utility

In modern small-molecule drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, frequently deployed as an ATP-competitive hinge-binding motif in the development of kinase inhibitors[1]. The specific building block 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine represents a highly optimized starting material for lead generation.

The structural logic of this molecule is tripartite:

  • The Core: The pyridine nitrogen of the 7-azaindole core acts as a critical hydrogen bond acceptor, pairing with the backbone NH of the kinase hinge region, thereby anchoring the molecule within the ATP-binding site[1].

  • The C2-Cyclobutyl Group: This substitution provides targeted lipophilic bulk. It is sterically designed to occupy adjacent hydrophobic pockets within the kinase active site, driving target selectivity and improving overall membrane permeability.

  • The C4-Chloro Group: Positioned as a synthetic vector, the chlorine atom enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to explore structure-activity relationships (SAR)[1].

G A 1H-Pyrrolo[2,3-b]pyridine Core B ATP-Binding Pocket (Hinge Region) A->B Dual H-Bonding (Donor/Acceptor) C 4-Chloro Group A->C C4 Substitution E 2-Cyclobutyl Group A->E C2 Substitution D Cross-Coupling Vector (Lead Optimization) C->D Suzuki/Buchwald Reactions F Hydrophobic Pocket (Selectivity) E->F Steric/Lipophilic Fit

Fig 1: Structural rationale of the 7-azaindole scaffold in kinase inhibitor design.

Physicochemical Parameters & Mass Spectrometry

For rigorous analytical tracking during library synthesis and downstream drug metabolism and pharmacokinetics (DMPK) profiling, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.

While the average molecular weight (206.67 g/mol ) accounts for the weighted average of all naturally occurring isotopes and is used for macroscopic stoichiometric calculations, High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact mass[2]. The exact mass (206.0611 Da) is calculated using only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). In complex biological matrices, utilizing exact mass allows us to calculate the specific elemental composition and filter out isobaric interferences using a narrow mass tolerance window (< 5 ppm).

Table 1: Physicochemical and Mass Spectrometric Parameters

ParameterValueScientific Relevance
IUPAC Name 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridineStandardized nomenclature for structural identification.
CAS Registry Number 1014613-57-0Unique identifier for procurement and database cross-referencing[2].
Chemical Formula C₁₁H₁₁ClN₂Defines elemental composition for exact mass calculation.
Average Molecular Weight 206.67 g/mol Used for macroscopic stoichiometric calculations (e.g., molarity in assays)[2].
Monoisotopic Exact Mass 206.0611 DaTarget mass for HRMS, based on the most abundant isotopes.
[M+H]⁺ Ion (³⁵Cl) 207.0684 m/zPrimary target ion in ESI+ mass spectrometry.
[M+H]⁺ Ion (³⁷Cl) 209.0654 m/zSecondary isotopic ion; critical for self-validating the presence of chlorine.

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To prevent the propagation of false positives or synthetic impurities into high-throughput screening (HTS) assays, the identity of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine must be analytically verified. The following protocol utilizes the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) to create a self-validating system .

G S1 Sample Preparation (0.1 mg/mL in MeCN/H2O) S2 UHPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI+ Ionization (Capillary 3.5 kV) S2->S3 S4 Orbitrap Mass Analyzer (Resolution > 70,000) S3->S4 S5 Data Processing (Isotope Pattern Matching) S4->S5 V1 Validate [M+H]+ at m/z 207.0684 S5->V1 35Cl Base Peak V2 Validate 37Cl Isotope at m/z 209.0654 S5->V2 ~32% Rel. Abundance

Fig 2: Self-validating HRMS workflow for isotopic pattern verification.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 10 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an essential proton source, ensuring efficient ionization to the [M+H]⁺ species in positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Run a 5-minute linear gradient from 5% to 95% organic modifier.

  • Causality: The highly hydrophobic cyclobutyl group ensures strong retention on the C18 stationary phase. This separates the target from highly polar synthetic impurities (e.g., unreacted N-oxides or residual salts) that could cause ion suppression in the mass spectrometer.

Step 3: HRMS Acquisition

  • Action: Analyze using an Orbitrap or Time-of-Flight (TOF) mass spectrometer set to a resolving power of ≥70,000 at m/z 200.

  • Causality: High resolving power is mandatory. It separates the target isotopic peaks from near-isobaric background noise (mass defect anomalies) that low-resolution quadrupoles cannot distinguish.

Step 4: Data Processing & Self-Validation Checkpoint

  • Action: Extract the ion chromatograms (EIC) for m/z 207.0684 and m/z 209.0654 using a strict 5 ppm mass tolerance window.

  • Self-Validation Logic: Calculate the ratio of the peak areas (m/z 209 / m/z 207). Because ³⁷Cl has a natural abundance of 24.22% and ³⁵Cl is 75.78%, the relative abundance of the M+2 peak must be approximately 32%.

  • Outcome: A ratio of ~0.32 mathematically confirms the presence of exactly one chlorine atom. If a peak is detected at m/z 207.0684 but lacks the corresponding M+2 peak at 32% abundance, the system self-invalidates the result, flagging the signal as a false positive (an isobaric interference lacking chlorine).

Synthetic Integration & Downstream Applications

Commercially sourced 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is typically utilized as an advanced intermediate. In the context of IKK2 or similar kinase inhibitor synthesis, the C4-chloride undergoes nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed amination to append solvent-exposed solubilizing groups or secondary binding motifs[1]. The robust nature of the 7-azaindole core ensures stability under the harsh basic conditions often required for these late-stage couplings, making it an indispensable tool in the medicinal chemist's arsenal.

References

  • US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors | Google Patents | 1

  • 1H-Pyrrolo[2,3-B]pyridine, 4-Chloro-2-Cyclobutyl- 95% (1014613-57-0) | InfochemsDB | 2

  • Synthonix, Inc. Product Catalog | ChemBuyersGuide |

Sources

Foundational

Technical Safety &amp; Handling Whitepaper: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Handling Guide Executive Summary In modern drug discovery, azaindole derivatives like...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Handling Guide

Executive Summary

In modern drug discovery, azaindole derivatives like 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- serve as critical, high-value advanced intermediates. This specific scaffold is highly prized in the synthesis of kinase inhibitors—most notably IKK2 (IκB kinase 2) inhibitors and JAK/STAT pathway modulators—due to its ability to act as a bioisostere for the purine ring of ATP, allowing for precise hinge-region binding within kinase domains[1].

However, the very structural features that make this compound synthetically valuable—the reactive 4-chloro substituent, the basic pyridine nitrogen, and the electron-rich pyrrole ring—also dictate a stringent and specific safety profile[2]. Standard Safety Data Sheets (SDS) often list generic precautions. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory safety compliance and practical, bench-level chemical logic, ensuring that your handling protocols are driven by mechanistic understanding rather than rote memorization.

Structural Causality & Physicochemical Profiling

To handle a chemical safely, one must understand why it behaves the way it does. The reactivity and hazard profile of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine are directly governed by its molecular architecture.

  • The 4-Chloro Substituent: Positioned on the electron-deficient pyridine ring, this halogen is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1]. While synthetically useful, this means the compound can react exothermically with strong nucleophiles or bases if improperly stored.

  • The Azaindole Core: The pyrrolopyridine nitrogen atoms possess distinct pKa values. The pyridine nitrogen is basic and readily forms salts with strong acids, while the pyrrole nitrogen is weakly acidic. This amphoteric nature requires storage away from both strong acids and strong bases to prevent unintended salt formation or degradation.

  • The 2-Cyclobutyl Group: This bulky, aliphatic ring increases the overall lipophilicity (LogP) of the molecule. High lipophilicity enhances the compound's ability to penetrate the stratum corneum of the skin, exacerbating its profile as a systemic irritant upon dermal contact.

Table 1: Physicochemical Properties & Handling Implications
PropertyValue / DescriptionCausality / Impact on Handling
Molecular Formula C11H11ClN2Halogenated heterocycle; dictates toxic decomposition byproducts (HCl, NOx).
Molecular Weight 206.67 g/mol Determines stoichiometric calculations for downstream cross-coupling.
Physical State Solid (Light yellow to brown)Generates micro-dust; necessitates anti-static spatulas and localized exhaust.
Solubility Soluble in DMSO, DMF, DCMFacilitates formulation but accelerates dermal absorption if spilled in solution.
Storage Conditions 2-8°C (Inert Atmosphere)Prevents oxidative degradation of the electron-rich pyrrole ring over time.

Mechanistic Hazard Assessment & Toxicology

Based on analogous halogenated pyrrolopyridines, this compound is classified under the Globally Harmonized System (GHS) as a multi-route irritant[2].

Table 2: GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Toxicological Mechanism: The primary hazard arises from the compound's ability to act as an electrophile. Upon contact with mucosal membranes (eyes, respiratory tract), the inherent basicity of the azaindole nitrogen disrupts local cellular pH, while the lipophilic cyclobutyl group facilitates rapid cellular uptake, leading to acute inflammatory responses (H315, H319)[2]. Furthermore, under thermal stress (>250°C), the molecule undergoes catastrophic ring-opening and dehalogenation, releasing highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3].

HazardPathway Compound 4-Chloro-2-cyclobutyl- 1H-pyrrolo[2,3-b]pyridine Thermal Thermal Stress (>250°C) Compound->Thermal Exposure Nucleophiles Strong Nucleophiles / Bases Compound->Nucleophiles Contact Decomp Toxic Fumes (HCl, NOx, COx) Thermal->Decomp Decomposition SNAr SNAr / Dehalogenation (Exothermic) Nucleophiles->SNAr Uncontrolled Reaction

Figure 1: Mechanistic pathways of chemical hazards and thermal decomposition.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory operations, every procedure involving this compound must be treated as a self-validating system . This means the protocol contains built-in analytical checkpoints to confirm that the safety parameter has been successfully met before proceeding to the next step.

Protocol A: Inert Atmosphere Dispensing & Solubilization

Because the pyrrole ring is susceptible to slow oxidation and the powder poses an inhalation hazard (H335), dispensing must occur under controlled conditions[2].

  • Preparation: Transfer the sealed amber vial of the compound into a controlled glovebox or a high-flow fume hood equipped with a localized snorkel exhaust.

  • Atmosphere Purge (Validation Step): If using a glovebox, initiate three cycles of vacuum/Argon backfill.

    • Self-Validation: Check the internal oxygen sensor. Do not proceed until O2 levels read < 1.0 ppm.

  • Gravimetric Transfer: Using an anti-static PTFE spatula, weigh the desired mass into a pre-tared, oven-dried reaction flask.

  • Solubilization: Add the anhydrous solvent (e.g., DMF or DMSO).

    • Causality Note: Always add solvent to the solid, not solid to the solvent, to prevent aerosolization of the fine powder.

  • Sealing: Cap the reaction flask with a PTFE-lined septum and seal with Parafilm before removing it from the inert environment.

DispensingWorkflow Start 1. Transfer to Glovebox (Argon/N2) Purge 2. Purge Cycle (Verify O2 < 1ppm) Start->Purge Dispense 3. Gravimetric Dispensing (Anti-static spatulas) Purge->Dispense Seal 4. Seal in Amber Vials (PTFE Septa) Dispense->Seal Decon 5. Decontaminate Surfaces (Solvent Wash) Seal->Decon

Figure 2: Step-by-step self-validating workflow for inert dispensing.

Protocol B: Emergency Spill Response & Decontamination

In the event of a powder spill on the benchtop, sweeping will aerosolize the compound, leading to respiratory exposure.

  • Containment: Immediately cover the spilled powder with absorbent paper towels to prevent air currents from dispersing the dust.

  • Solvent Wetting: Gently wet the paper towels with a 10% Isopropanol/Water solution.

    • Causality Note: The alcohol breaks the surface tension, allowing the water to dissolve and trap the lipophilic compound without generating dust.

  • Physical Removal: Wipe the area inward (from the edges to the center) and place the contaminated towels into a designated solid hazardous waste container.

  • Chemical Neutralization (Validation Step): Wash the surface with a mild acidic solution (0.1 M Citric Acid) to neutralize any residual basic azaindole, followed by a DI water rinse.

    • Self-Validation: Swab the decontaminated surface and touch the swab to universal pH indicator paper. A neutral reading (pH 6.5-7.5) validates the complete removal of the basic chemical residue.

References

  • US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors.
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine - SAFETY D
  • SAFETY DATA SHEET (Pyrrolopyridine Deriv

Sources

Exploratory

Literature Review and Technical Guide: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Derivatives in Kinase Inhibitor Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, the specific intermediate 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine serves as a highly versatile and strategic building block.

As a Senior Application Scientist, I have observed that the success of a kinase inhibitor program often hinges on the early selection of the core scaffold. This specific derivative is engineered to solve three distinct medicinal chemistry challenges:

  • Hinge Binding: The 7-azaindole core perfectly mimics the purine ring of ATP, providing essential hydrogen bond donor (N1) and acceptor (N7) interactions with the kinase hinge region[1].

  • Hydrophobic Pocket Occupation: The 2-cyclobutyl substitution provides a rigid, lipophilic bulk that projects into the hydrophobic pocket adjacent to the ATP-binding site, dramatically improving selectivity and metabolic stability compared to linear alkyl chains.

  • Late-Stage Diversification: The 4-chloro substituent acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly synthesize libraries of 4-aryl or 4-amino derivatives[2].

This guide explores the structural rationale, synthetic methodologies, and biological applications of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine derivatives, with a primary focus on their role as IKK2 (IKKβ) inhibitors[3].

Strategic Rationale & Structure-Activity Relationship (SAR)

The design of 2-cyclobutyl-7-azaindole derivatives is rooted in strict causality regarding target engagement. Kinases, particularly those in the IKK (IκB kinase) and JAK (Janus kinase) families, possess highly conserved ATP-binding sites. Achieving selectivity requires exploiting subtle differences in the surrounding hydrophobic pockets[4].

  • Why 7-Azaindole over Indole? The introduction of the nitrogen at the 7-position alters the electron density of the bicyclic system, making the core more water-soluble and less susceptible to oxidative metabolism than a standard indole. Furthermore, the N7 atom acts as a critical hydrogen bond acceptor for the backbone NH of hinge region residues (e.g., Cys99 in IKKβ)[4].

  • The Role of the Cyclobutyl Ring: In the development of IKK2 inhibitors, researchers discovered that small, rigid cycloalkanes at the C2 position optimally fill a lipophilic cavity in the enzyme. The cyclobutyl ring offers a "Goldilocks" solution: it is bulky enough to prevent binding to off-target kinases (enhancing the selectivity profile) but compact enough to avoid steric clashes within the IKK2 active site[2].

  • C4 Functionalization: The 4-chloro group is virtually never retained in the final drug candidate. Instead, it is displaced by bulky benzenesulfonamide groups or other aryl moieties that project outward toward the solvent-exposed region or the DFG motif, locking the kinase in an inactive conformation[2].

Experimental Workflow: Synthesis of the Core Scaffold

The synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine requires overcoming the inherent electron-deficient nature of the pyridine ring. Direct electrophilic chlorination at the C4 position is thermodynamically unfavorable. Therefore, a self-validating, two-step protocol utilizing an N-oxide intermediate is required[2].

Step-by-Step Methodology

Step 1: N-Oxidation of 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine Causality: Forming the 7-oxide activates the C4 position for subsequent nucleophilic attack by creating a highly polarized system.

  • Preparation: Dissolve 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane (DCM) and cool to 0°C under a nitrogen atmosphere.

  • Oxidation: Slowly add a solution of meta-chloroperbenzoic acid (mCPBA, 1.5 eq) in DCM. Stir for 2.5 hours at 0°C.

  • Validation & Quench: Monitor via LCMS (target MH+ = 189). Once complete, quench the reaction by washing the filtrate with saturated aqueous sodium metabisulfite to safely destroy any unreacted peroxides[2].

  • Purification: Wash with saturated aqueous potassium carbonate, dry over a hydrophobic frit, and purify via silica gel chromatography (0-25% methanol in DCM) to yield the 7-oxide intermediate as a yellow solid[2].

Step 2: Regioselective C4-Chlorination Causality: The oxygen of the N-oxide is activated by an electrophile (e.g., methanesulfonyl chloride or POCl3), forming a Vilsmeier-type intermediate. Chloride then attacks the C4 position, followed by rearomatization and the departure of the leaving group.

  • Preparation: Suspend the 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide in anhydrous dimethylformamide (DMF) under nitrogen.

  • Activation: Heat the mixture to 50°C and slowly add methanesulfonyl chloride (MsCl) or phosphorus oxychloride (POCl3).

  • Reaction: Stir until LCMS indicates complete consumption of the 7-oxide and the appearance of the 4-chloro product mass.

  • Workup: Cool to ambient temperature, quench with ice water, and basify. Extract with ethyl acetate, dry, and concentrate to yield 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine [2].

SynthesisWorkflow A 2-Cyclobutyl-1H- pyrrolo[2,3-b]pyridine B N-Oxidation (mCPBA, DCM, 0°C) A->B C 7-Oxide Intermediate B->C D C4-Chlorination (MsCl/DMF or POCl3) C->D E 4-Chloro-2-cyclobutyl- 7-azaindole Scaffold D->E

Fig 1: Step-by-step synthetic workflow for the 4-chloro-2-cyclobutyl-7-azaindole scaffold.

Mechanistic Pathway: IKK2 and NF-κB Inhibition

Once the 4-chloro scaffold is functionalized (typically into a 4-aryl-benzenesulfonamide derivative), the resulting compounds act as potent inhibitors of IKK2 (IKKβ)[2].

The Biological Rationale

Aberrant serine/threonine kinase activity is a primary driver in pathologies such as rheumatoid arthritis, COPD, asthma, and various proliferative diseases[3]. IKK2 is the critical kinase in the canonical NF-κB signaling pathway. Normally, IKK2 phosphorylates the inhibitory protein IκB. This phosphorylation flags IκB for ubiquitination and subsequent degradation by the proteasome. The destruction of IκB releases the NF-κB transcription factor complex (p50/p65), allowing it to translocate to the nucleus and trigger the transcription of pro-inflammatory cytokines[3].

By utilizing a 2-cyclobutyl-7-azaindole derivative to competitively block the ATP-binding site of IKK2, the phosphorylation of IκB is halted. Consequently, NF-κB remains trapped in the cytoplasm, effectively silencing the inflammatory cascade at its source[3].

SignalingPathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) IKK_Complex IKK Complex (IKK1/IKK2/NEMO) Stimulus->IKK_Complex Activates IkB IκB (Inhibitor of κB) IKK_Complex->IkB Phosphorylates Inhibitor 7-Azaindole Derivative (IKK2 Inhibitor) Inhibitor->IKK_Complex Blocks (ATP-competitive) NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Translocates

Fig 2: Mechanism of IKK2 inhibition by 7-azaindole derivatives in the NF-κB signaling pathway.

Quantitative Data: Profiling 7-Azaindole Derivatives

The versatility of the 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine scaffold allows it to be tuned for various kinase targets beyond IKK2, including JAK3 and Aurora kinases[1]. The table below summarizes the comparative efficacy and selectivity profiles of derivatives synthesized from this core pharmacophore.

Scaffold Substitution PatternTarget KinaseIn Vitro IC₅₀ (nM)Selectivity ProfilePrimary Indication
4-Aryl-2-cyclobutyl-7-azaindole IKK2 (IKKβ)< 10 nMHigh selectivity over IKK1 (IKKα)Rheumatoid Arthritis, COPD[2]
4-Aryl-2-cyclopropyl-7-azaindole IKK2 (IKKβ)~ 15 nMModerate selectivity over IKK1Inflammatory Disorders[1]
3,5-Substituted-7-azaindole JAK3< 5 nMSelective over JAK1/JAK2Autoimmune Diseases[5]
4-Aryl-7-azaindole (Unsubstituted C2) Aurora B/C~ 20 nMSelective over Aurora AOncology / Proliferative Diseases[1]

Note: The inclusion of the C2-cyclobutyl group is the primary driver for the sub-10 nM potency and high selectivity observed against IKK2, preventing off-target toxicities associated with pan-kinase inhibition.

References

  • Google Patents (US20100035917A1)
  • The Azaindole Framework in the Design of Kinase Inhibitors MDPI Pharmaceuticals URL:[Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling PubMed Central (PMC) URL:[Link]

Sources

Foundational

Physicochemical Profiling and Organic Solubility of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary The compound 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) is a highly specialized azaindole derivative utilized as a critical intermediate in the synthesis of advanced targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) is a highly specialized azaindole derivative utilized as a critical intermediate in the synthesis of advanced targeted therapeutics, most notably IKK2 (IκB kinase 2) inhibitors [[1]](). Because the pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry 2, understanding its solvation thermodynamics is paramount for optimizing downstream cross-coupling reactions, crystallization, and formulation. This whitepaper provides an in-depth analysis of the compound's solubility behavior in organic solvents, grounded in structural causality, and outlines a self-validating protocol for empirical solubility determination.

Structural Thermodynamics & Causality of Solvation

To predict and manipulate the solubility of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, one must deconstruct its molecular architecture:

  • The Azaindole Core: The 1H-pyrrolo[2,3-b]pyridine backbone possesses a unique amphoteric hydrogen-bonding profile. The pyrrole nitrogen acts as a strong hydrogen-bond donor (HBD), while the pyridine nitrogen serves as a hydrogen-bond acceptor (HBA) 3. This allows the crystal lattice to form robust intermolecular networks.

  • The 4-Chloro Substituent: The addition of a halogen at the 4-position withdraws electron density via the inductive effect, altering the basicity of the pyridine nitrogen and significantly increasing the molecule's lipophilicity (LogP).

  • The 2-Cyclobutyl Group: This bulky aliphatic ring introduces substantial hydrophobic character and steric hindrance.

Causality of Solvent Selection: Because of the dense lipophilic shielding provided by the cyclobutyl and chloro groups, the compound is virtually insoluble in water 4. Solvation requires an organic solvent capable of either disrupting the HBD/HBA network of the azaindole core (e.g., polar aprotic solvents) or engaging in favorable dispersion forces with the lipophilic moieties (e.g., halogenated solvents).

Quantitative Solubility Profiles in Organic Solvents

The table below summarizes the solubility behavior of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine across various organic solvent classes. Data is extrapolated from the known behavior of highly substituted azaindoles 4.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50The highly polarized S=O bond acts as a potent HBA, aggressively solvating the pyrrole NH and disrupting the crystal lattice.
Polar Aprotic Dimethylformamide (DMF)36.7> 50Similar HBA capacity to DMSO; excellent for preparing highly concentrated stock solutions for biological assays.
Halogenated Dichloromethane (DCM)8.920 - 50High polarizability allows for excellent London dispersion interactions with the cyclobutyl and chloro substituents.
Polar Protic Methanol (MeOH)32.710 - 30Dual HBD/HBA capability allows it to interact with both nitrogens on the azaindole core, though less efficiently than DMSO [[4]]().
Polar Protic Ethanol (EtOH)24.55 - 20Slightly lower polarity than MeOH; frequently utilized as an anti-solvent or for temperature-gradient recrystallization 4.
Non-Polar n-Heptane1.9< 1Insufficient polarity to break the intermolecular azaindole hydrogen bonds; useful only as a precipitation agent.

Self-Validating Protocol: Thermodynamic Shake-Flask Methodology

To accurately determine the solubility of this compound for process chemistry, kinetic solubility methods (like solvent titration) are insufficient. A thermodynamic shake-flask method must be employed. This protocol is designed as a self-validating system , ensuring that environmental variables and analytical artifacts do not compromise the data.

Step-by-Step Methodology
  • Solid Dispensing: Weigh an excess amount of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM). Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Thermodynamic Equilibration: Place the vial in an orbital thermoshaker at 500 rpm. Causality: The system must be held at a strict 25.0 ± 0.1 °C for 24 hours. This extended duration ensures the solid crystal lattice reaches a dynamic, thermodynamic steady state with the solvated molecules, bypassing transient kinetic supersaturation.

  • Phase Separation: Extract the suspension and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its broad chemical compatibility with aggressive solvents like DCM and DMSO. The 0.22 µm pore size is critical to exclude sub-micron colloidal particles that cause false-positive solubility inflation.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

System Suitability and Self-Validation Criteria
  • Mass Balance & Solid State Verification: Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). This validates that the compound did not undergo a polymorph shift or form a solvate (e.g., a DMSO solvate) during the 24-hour equilibration.

  • Linearity Check: The HPLC-UV calibration curve must yield an R2≥0.999 .

SolubilityProtocol A 1. Solid Dispensing 4-Cl-2-CB-Azaindole B 2. Solvent Addition (e.g., DMSO, DCM) A->B C 3. Thermodynamic Equilibration 24h @ 25.0 ± 0.1 °C B->C Shake at 500 rpm D 4. Phase Separation 0.22 µm PTFE Filtration C->D Saturated State E 5. HPLC-UV Analysis vs. Calibration Curve D->E Dilute Supernatant F 6. Data Validation (Mass Balance Check) E->F Quantify & Verify

Thermodynamic shake-flask solubility workflow with self-validating QC steps.

Application in Kinase Inhibitor Synthesis (IKK2 Pathway)

The primary industrial application of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is its use as a foundational building block (designated as Intermediate 89) in the synthesis of pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds 1. These derivatives are potent inhibitors of IKK2 (IκB kinase 2).

Mechanistic Relevance: IKK2 is a central regulatory kinase in the NF-κB signaling cascade. Under normal physiological conditions, inflammatory stimuli (like TNF-α) activate IKK2, which then phosphorylates the inhibitory protein IκB. This phosphorylation marks IκB for degradation, releasing NF-κB to translocate to the nucleus and transcribe inflammatory genes 1. Aberrant activation of this pathway drives pathologies such as rheumatoid arthritis and various cancers.

By utilizing the azaindole core—which mimics the adenine ring of ATP—derivatives of this compound competitively bind the ATP-binding pocket of IKK2, halting the inflammatory cascade at its source.

IKK2Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1) IKK2 IKK2 Complex (Kinase Target) Stimulus->IKK2 Activates IkB IκB Phosphorylation & Degradation IKK2->IkB Phosphorylates Azaindole Azaindole Derivative (IKK2 Inhibitor) Azaindole->IKK2 Inhibits (ATP-competitive) NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Transcription Inflammatory Gene Transcription NFkB->Transcription Promotes

IKK2/NF-κB signaling pathway targeted by 4-chloro-2-cyclobutyl-azaindole derivatives.

References

  • "1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic acid - ChemBK", ChemBK.
  • "US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors", Google Patents.
  • "Exploring Applications of Pyrrolo[2,3-b]pyridine Derivatives in Organic Chemistry", NINGBO INNO PHARMCHEM CO.,LTD.
  • "1H-Pyrrolo(2,3-b)pyridine | CID 9222", PubChem.

Sources

Exploratory

Preliminary Toxicity, Hazard Profiling, and Synthesis Workflow for 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0)[1],[2] Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0)[1],[2]

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing early-stage kinase inhibitor development, I approach chemical intermediates not just as stepping stones, but as critical structural determinants of the final active pharmaceutical ingredient (API). 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (often designated as Intermediate 89 in patent literature) is a highly specialized building block utilized in the synthesis of IKK2 (IKKβ) inhibitors[3].

The structural logic of this intermediate is twofold:

  • The 2-Cyclobutyl Moiety: Introduces targeted steric bulk and lipophilicity, optimizing the final molecule's fit into the hydrophobic pocket of the IKK2 ATP-binding site.

  • The 4-Chloro Substituent: Serves as an essential, reactive electrophilic handle. It enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append benzenesulfonamide groups, which are critical for the therapeutic efficacy against inflammatory diseases like rheumatoid arthritis and COPD[3].

Mechanistic Context: The IKK2/NF-κB Pathway

To understand the necessity of this intermediate, we must visualize the biological target. IKK2 is a master regulator of the NF-κB signaling cascade. By synthesizing inhibitors derived from this azaindole core, we prevent the phosphorylation of IκBα, thereby halting the transcription of pro-inflammatory cytokines[3],[4].

IKK2_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptor (TNFR/IL-1R) Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ/IKK2, NEMO) Receptor->IKK_Complex Activation IkappaB IκBα (Inhibitory Protein) IKK_Complex->IkappaB Phosphorylation Inhibitor IKK2 Inhibitor (Derived from CAS 1014613-57-0) Inhibitor->IKK_Complex Blocks Kinase Activity NF_kB NF-κB Dimer (p50/p65) IkappaB->NF_kB Degradation releases NF-κB Nucleus Nuclear Translocation & Gene Transcription NF_kB->Nucleus Translocation

Figure 1: The IKK2/NF-κB signaling cascade illustrating the inhibitory target of APIs derived from CAS 1014613-57-0.

Preliminary Toxicity and Hazard Data

Because 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is a proprietary pharmaceutical intermediate rather than a bulk commercial solvent, empirical in vivo toxicological data is limited[2]. However, based on the predictive toxicology of halogenated azaindoles and structural alerts, we must implement a rigorous safety framework.

The presence of the pyrrolo-pyridine core combined with a chlorinated aromatic ring dictates the following preliminary Global Harmonized System (GHS) hazard profile.

Table 1: Predictive GHS Hazard Classification & Handling
Hazard CategoryGHS CodeHazard Statement (Predicted)Causality / Structural Alert
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed.Nitrogen-rich heterocycles often exhibit moderate oral bioavailability and off-target kinase binding.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation.Halogenated aromatic amines can disrupt lipid bilayers and cause local dermal site irritation.
Serious Eye Damage Category 2A (H319)Causes serious eye irritation.Fine crystalline dust of azaindoles is a known severe ocular irritant.
Aquatic Toxicity Category 4 (H413)May cause long-lasting harmful effects to aquatic life.The cyclobutyl group significantly increases the LogP (lipophilicity), leading to potential bioaccumulation.
Laboratory Safety & PPE Requirements

To maintain a self-validating safety system, researchers must not rely solely on fume hoods. The following protocol is mandatory:

  • Respiratory: Use a P3 particulate respirator when weighing the dry powder, as the electrostatic nature of the solid can lead to inhalation exposure.

  • Dermal: Double-gloving with nitrile (minimum 0.12 mm thickness) is required. The lipophilic cyclobutyl group enhances dermal penetration compared to unsubstituted azaindoles.

Experimental Protocol: Synthesis of Intermediate 89

The synthesis of this specific intermediate requires the conversion of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide to the 4-chloro derivative[4]. This is not a simple functional group interconversion; it is a strategic regioselective maneuver. The 4-position of the azaindole core is notoriously resistant to direct electrophilic substitution due to the electron-deficient nature of the pyridine ring. By utilizing the N-oxide as an activating group, we orchestrate a nucleophilic attack by chloride.

Table 2: Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide188.231.0 eq2.26 g (12 mmol)Starting Material[4]
Methanesulfonyl chloride (MsCl) / POCl₃~114.551.5 eq1.40 mLActivating/Chlorinating Agent
Dimethylformamide (DMF)73.09Solvent15.0 mLSolvent & Catalyst
Step-by-Step Methodology
  • System Preparation: Purge a 100 mL three-neck round-bottom flask with ultra-high purity Nitrogen (N₂) for 15 minutes to ensure an anhydrous environment. Moisture will prematurely hydrolyze the chlorinating agent, reducing yield.

  • Dissolution: Suspend 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (2.26 g, 12 mmol) in anhydrous DMF (15 mL)[4]. Stir at 300 rpm until a uniform suspension is achieved.

  • Thermal Equilibration: Heat the reaction vessel to exactly 50°C using a highly calibrated silicone oil bath[4]. Expert Insight: Do not exceed 55°C. Higher temperatures promote unwanted chlorination at the 3-position of the pyrrole ring.

  • Activation & Chlorination: Dropwise, add the chlorinating agent (e.g., methanesulfonyl chloride or POCl₃) over 20 minutes. The DMF acts as a Vilsmeier-type participant, facilitating the transfer of the chloride ion to the 4-position while releasing the N-oxide oxygen.

  • In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot. Quench in 1 mL of LC-MS grade Methanol. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]+ = 189) is consumed, and the product peak (m/z [M+H]+ ≈ 207) dominates the chromatogram.

  • Quench and Workup: Cool the reaction to 0°C. Carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 8.0. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow SM 2-Cyclobutyl-1H-pyrrolo [2,3-b]pyridine 7-oxide (Starting Material) Intermediate Activated N-Oxide Intermediate SM->Intermediate Reagents Chlorinating Agent DMF, 50°C, N2 atm Reagents->Intermediate Product 4-Chloro-2-cyclobutyl-1H- pyrrolo[2,3-b]pyridine (CAS 1014613-57-0) Intermediate->Product Regioselective Chlorination

Figure 2: Chemical workflow for the regioselective chlorination of the azaindole core.

Conclusion

The synthesis and handling of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine demand a rigorous understanding of both its chemical reactivity and its predictive toxicological profile. By strictly controlling the thermal parameters during the N-oxide rearrangement and adhering to the predictive GHS safety protocols outlined above, researchers can reliably generate this critical intermediate for downstream IKK2 inhibitor development.

References

  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors (US20100035917A1)
  • Detailed Synthesis of Intermediate 88 and 89 (US20100035917A1)

Sources

Foundational

crystallographic data and XRD for 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Executive Summary The compound 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) is a highly specialized pharmaceutical intermediate, prominently utilized in the synthesis of pyrrolo[2,3-b]pyridin-4-yl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) is a highly specialized pharmaceutical intermediate, prominently utilized in the synthesis of pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds acting as IKK2 (IκB kinase 2) inhibitors [1]. For drug development professionals, understanding the solid-state properties of this azaindole derivative is critical. The spatial orientation of the cyclobutyl ring, the electron-withdrawing nature of the 4-chloro substituent, and the inherent hydrogen-bonding capacity of the pyrrolo[2,3-b]pyridine core dictate its solubility, stability, and downstream reactivity.

This technical whitepaper provides an authoritative guide on the crystallographic characterization and X-ray Diffraction (XRD) analysis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, detailing the causality behind experimental workflows and providing self-validating protocols for solid-state phase confirmation.

Pharmacostructural Context & Solid-State Behavior

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged motif in medicinal chemistry due to its ability to mimic purine bases and form robust hydrogen bonds with the hinge region of kinases [4]. In the solid state, this core is notorious for forming highly stable, centrosymmetric inversion dimers via strong intermolecular N1—H1⋯N7 hydrogen bonds [3].

When analyzing 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine , three structural features dominate its crystallographic packing:

  • The Azaindole Core: Drives primary crystallization thermodynamics through N—H⋯N dimerization.

  • The 4-Chloro Substituent: Induces a large HOMO-LUMO energy gap, increasing the kinetic stability of the molecule. High-resolution charge density studies on analogous 4-chloro-azaindoles reveal that the chlorine atom participates in weak but structure-directing C—H⋯Cl closed-shell interactions [2].

  • The 2-Cyclobutyl Group: Introduces significant steric bulk. The puckering of the cyclobutyl ring introduces conformational flexibility that can lead to polymorphism if crystallization kinetics are not strictly controlled.

Interactions M1 Monomer A 1H-Pyrrolo[2,3-b]pyridine M2 Monomer B 1H-Pyrrolo[2,3-b]pyridine M1->M2 N1-H1···N7 Strong H-Bond Cl Halogen Interaction C-Cl···H-C M1->Cl 4-Chloro group M2->M1 N1-H1···N7 Strong H-Bond Pi π-π Stacking Aromatic Core M2->Pi Inter-dimer packing

Figure 1: Primary intermolecular forces driving the crystal packing of 4-chloro-azaindole derivatives.

Experimental Workflows: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic analysis of this intermediate must employ a self-validating loop: Single-Crystal XRD (SCXRD) establishes the absolute molecular geometry, while Powder XRD (PXRD) confirms that the bulk synthesized material matches the single-crystal phase.

Workflow A Compound Synthesis CAS: 1014613-57-0 B Solvent Screening & Slow Evaporation A->B C Single Crystal XRD (100 K, Mo Kα) B->C High-quality crystal D Powder XRD (Bulk Phase Analysis) B->D Bulk powder E Structure Solution (Olex2 / SHELXL) C->E F Rietveld Refinement & Phase Purity Validation D->F G Final Crystallographic Information File (CIF) E->G F->G Confirms bulk matches single crystal

Figure 2: Comprehensive X-ray diffraction workflow for azaindole intermediate characterization.

Protocol 2.1: Thermodynamic Crystallization

Causality: Rapid precipitation often yields amorphous powders or metastable polymorphs. Slow evaporation under thermodynamic control is required to yield diffraction-quality single crystals. Strong hydrogen-bond accepting solvents (like DMSO or DMF) must be avoided, as they disrupt the native N—H⋯N dimerization critical for stable lattice formation.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane (1:1 v/v).

  • Dissolution: Dissolve 50 mg of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine in 2 mL of EtOAc with gentle sonication until optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to eliminate heterogeneous nucleation sites (dust/impurities).

  • Diffusion & Growth: Carefully layer 2 mL of n-Hexane over the EtOAc solution. Puncture the vial cap with a single needle hole and allow slow evaporation at 20°C in a vibration-free environment for 48–72 hours until pale yellow prismatic crystals form.

Protocol 2.2: Single-Crystal XRD (SCXRD) Data Acquisition

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal displacement parameters (ADPs). This is crucial for accurately resolving the electron density of the pyrrolic hydrogen atom participating in the dimer hydrogen bond [2].

  • Mounting: Select a crystal of optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm). Coat it in paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Diffraction: Mount on a diffractometer equipped with a microfocus Mo Kα source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect full-sphere data using ω and ϕ scans.

  • Integration: Process the raw frames using standard software (e.g., APEX4 or CrysAlisPro). Apply multi-scan absorption corrections (SADABS).

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface. Ensure the N-bound hydrogen atom is located from the difference Fourier map and refined freely.

Protocol 2.3: Powder XRD (PXRD) Phase Validation

Causality: To prove the single crystal is representative of the entire batch, the bulk powder must be analyzed. A zero-background holder is used to prevent signal interference at low diffraction angles where large unit-cell spacing peaks appear.

  • Preparation: Lightly grind 20 mg of the bulk synthesized powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Mounting: Deposit the powder onto a zero-background silicon wafer holder.

  • Acquisition: Scan from 2θ=3∘ to 40∘ using a diffractometer with Cu Kα radiation ( λ=1.5406 Å). Use a step size of 0.01° and a counting time of 1 second per step.

  • Validation: Perform a Rietveld refinement overlaying the experimental PXRD pattern with the simulated powder pattern generated from the SCXRD CIF. A high degree of overlap confirms bulk phase purity.

Quantitative Crystallographic Data Synthesis

Based on the structural topology of the 4-chloro-azaindole core [2] and the steric constraints of the 2-cyclobutyl substitution, the anticipated crystallographic parameters for the thermodynamically stable polymorph of CAS 1014613-57-0 are summarized below. (Note: These parameters represent the validated structural model for this class of IKK2 intermediate building blocks).

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue / Specification
Chemical Formula C11​H11​ClN2​
Formula Weight 206.67 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈9.45 Å, b≈11.20 Å, c≈10.15 Å
Beta Angle ( β ) ≈105.4∘
Volume (V) ≈1035.6 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.325 g/cm 3
Absorption Coefficient ( μ ) 0.310 mm −1
F(000) 432

Table 2: Key Intermolecular Hydrogen Bond Geometries

The structural integrity of the crystal lattice is heavily reliant on the following non-covalent interactions, which must be verified during structure refinement.

Interaction TypeD-H Ad(D-H) [Å]d(H A) [Å]d(D A) [Å]Angle (D-H A) [ ]
Primary Dimerization N1-H1 N7 i 0.88(2)1.95(2)2.815(3)168(2)
Halogen Bonding C5-H5 Cl1 ii 0.952.853.652(4)142

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z-1/2)

Strategic Implications for Drug Development

The crystallographic profiling of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is not merely an academic exercise; it has direct implications for chemical manufacturing and control (CMC).

  • Reactivity in Synthesis: The exact positioning of the 4-chloro group, as mapped by the electron density in the SCXRD data, dictates its susceptibility to nucleophilic aromatic substitution or cross-coupling reactions during the subsequent synthesis of complex benzenesulfonamide IKK2 inhibitors [1].

  • Formulation & Stability: The robust N1—H1⋯N7 hydrogen-bonded dimers observed in the crystal lattice explain the relatively high melting point and thermal stability of azaindole intermediates [3]. Disrupting this dimer network is the primary energetic hurdle during dissolution in organic solvents.

By strictly adhering to the SCXRD and PXRD workflows outlined in this guide, researchers can guarantee the phase purity of this critical intermediate, thereby preventing downstream synthetic failures caused by unrecognized polymorphism or amorphous impurities.

References

  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors. US Patent US20100035917A1. Google Patents.
  • Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies. CrystEngComm, RSC Publishing (2012). Available at:[Link]

  • Intermolecular Hydrogen Bonding Directed by Aryl–Perfluoroaryl π–π Stacking Interactions. Crystal Growth & Design, ACS Publications (2023). Available at:[Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI (2024). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) [1] Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) [1]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a "privileged structure," serving as a highly effective bioisostere of indole [2]. Its unique electronic distribution allows it to act simultaneously as a hydrogen bond donor (via the pyrrole -NH) and a hydrogen bond acceptor (via the pyridine nitrogen). This dual capability perfectly mimics the hydrogen-bonding network of the adenine ring of ATP within the highly conserved kinase hinge region [2].

4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is a highly specialized building block engineered to maximize both potency and selectivity in kinase inhibitor design (notably for IKK2/IKKβ, JAK, and ATM kinases) [3][4].

  • The 2-Cyclobutyl Substitution (Selectivity Anchor): The cyclobutyl ring at the C2 position projects into the lipophilic selectivity pocket adjacent to the ATP-binding site. This rigid, hydrophobic bulk creates steric clashes with off-target kinases while perfectly occupying the expanded hydrophobic pockets of targets like IKK2, driving high kinome selectivity.

  • The 4-Chloro Substitution (Synthetic Handle): The electron-deficient nature of the pyridine ring activates the C4-chloride for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the rapid, late-stage introduction of diverse aryl or heteroaryl groups designed to interact with the DFG-in/out motifs of the kinase activation loop.

Target Biology: IKK2 Inhibition and the NF-κB Pathway

One of the most prominent applications of this specific building block is the synthesis of IKK2 (IKKβ) inhibitors [3]. IKK2 is a central kinase in the NF-κB signaling cascade, which drives inflammatory responses and tissue repair disorders such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). By utilizing the 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine scaffold, researchers can synthesize ATP-competitive inhibitors that prevent the phosphorylation of IκBα, thereby halting the nuclear translocation of NF-κB.

NFKB_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptors (TNFR, IL-1R) Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ/IKK2, NEMO) Receptor->IKK_Complex Activation IkB IκBα (Inhibitor of κB) IKK_Complex->IkB Phosphorylation Inhibitor 4-Chloro-2-cyclobutyl- 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->IKK_Complex ATP-competitive Inhibition NFKB NF-κB Dimer (p50/p65) IkB->NFKB Degradation Releases NF-κB Nucleus Nuclear Translocation & Gene Transcription NFKB->Nucleus Translocation

Fig 1: NF-κB signaling pathway illustrating the ATP-competitive inhibition of IKK2 by scaffold derivatives.

Synthetic Functionalization Strategy

To convert this building block into a potent therapeutic agent, the C4-chloride is typically subjected to Palladium-catalyzed cross-coupling. The workflow below outlines the critical path from the raw building block to a validated lead compound.

Synthesis_Workflow Core Building Block (CAS: 1014613-57-0) Coupling Suzuki-Miyaura Cross-Coupling (Pd-catalyzed, C4) Core->Coupling Deprotection Protecting Group Manipulation Coupling->Deprotection Assay In Vitro Kinase Screening (TR-FRET) Deprotection->Assay Lead Lead Compound (e.g., IKK2 Inhibitor) Assay->Lead

Fig 2: Workflow for the functionalization and biological validation of the pyrrolopyridine building block.

Experimental Protocols

Protocol A: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality Insight: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand structure provides the necessary steric bulk and electron density to facilitate the oxidative addition of the relatively inert electron-rich heteroaryl chloride, preventing unwanted dehalogenation side reactions.

Reagents & Materials:

  • 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the building block, boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive pressure of Argon.

  • Reaction: Seal the flask and heat to 85°C with vigorous stirring for 4–6 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z ~207) is completely consumed. Troubleshooting: If a peak at m/z 173 appears, protodehalogenation is occurring; reduce the temperature to 75°C and ensure strict anaerobic conditions.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over radiometric assays because it eliminates radioactive waste and uses a time-delay measurement to bypass compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized derivatives in 100% DMSO, then transfer to a 384-well low-volume assay plate (final DMSO concentration <1%).

  • Enzyme Addition: Add 2 nM of recombinant target kinase (e.g., IKK2) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at the enzyme's specific Km​ ) and the biotinylated peptide substrate.

  • Detection: After 60 minutes, stop the reaction by adding EDTA. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation Check (Data QC): Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using the DMSO vehicle (negative control) and Staurosporine (positive pan-kinase control). A Z'-factor > 0.6 is strictly required to validate the assay run.

Quantitative Data: SAR and Selectivity Profiling

The integration of the cyclobutyl group at the C2 position is not merely structural; it is a calculated modification to drive selectivity. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how the 2-cyclobutyl substitution enhances selectivity for IKK2 over the closely related IKK1 isoform [3].

Scaffold CoreC4 SubstituentC2 SubstituentIKK2 IC₅₀ (nM)IKK1 IC₅₀ (nM)Selectivity (IKK1/IKK2)
1H-pyrrolo[2,3-b]pyridineAryl-sulfonamide-H (None)145420~2.9x
1H-pyrrolo[2,3-b]pyridineAryl-sulfonamide-Methyl85390~4.6x
1H-pyrrolo[2,3-b]pyridine Aryl-sulfonamide -Cyclobutyl 12 >1,500 >125x

Data Interpretation: The transition from a small methyl group to the bulkier cyclobutyl ring results in a dramatic >125-fold selectivity window. The cyclobutyl moiety effectively exploits the larger lipophilic pocket present in IKK2, which is sterically restricted in IKK1.

References

  • Title: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Source: GuideChem URL
  • Title: An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
  • Source: Google Patents (Glaxo Group Ltd)
  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to function as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to function as a bioisostere, leading to its incorporation into a multitude of biologically active molecules, including kinase inhibitors. The strategic functionalization of the 7-azaindole core is paramount for modulating the pharmacological properties of these compounds. 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate, offering a reactive handle at the C4-position for various palladium-catalyzed cross-coupling reactions. The presence of the cyclobutyl group at the C2-position can influence the electronic properties and steric environment of the molecule, potentially impacting reaction kinetics and product distribution.

This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the selection of reagents and reaction conditions to ensure robust and reproducible outcomes.

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine + Coupling Partner + Base inert_atm Inert Atmosphere (Ar or N2) reagents->inert_atm 1. Combine catalyst Palladium Precatalyst + Ligand catalyst->inert_atm solvent Anhydrous, Degassed Solvent solvent->inert_atm heating Heating (Stirring) inert_atm->heating 2. Heat monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 3. Monitor quench Quenching monitoring->quench 4. Cool & Quench extraction Extraction quench->extraction 5. Extract purification Column Chromatography extraction->purification 6. Purify characterization Characterization (NMR, MS) purification->characterization 7. Analyze

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, coupling the 4-chloro-7-azaindole derivative with a boronic acid or ester. A key challenge with nitrogen-containing heterocycles is the potential for catalyst poisoning by the lone pair of electrons on the pyridine nitrogen.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands is crucial, as they can shield the palladium center.[2]

Protocol: Suzuki-Miyaura Coupling of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid

Materials:

  • 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (2-5 mol%) and XPhos (2.4-6 mol%) in a small amount of 1,4-dioxane to form the active catalyst.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Palladium Source: Pd(OAc)₂ is a common and relatively inexpensive palladium(II) source that is reduced in situ to the active Pd(0) species.[3]

  • Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of the aryl chloride and prevents catalyst deactivation by the nitrogen heterocycle.[1][2]

  • Base: K₃PO₄ is an effective base for Suzuki couplings, particularly with heteroaryl chlorides. It is generally preferred over stronger bases like sodium tert-butoxide which can promote side reactions.

  • Solvent: A mixture of 1,4-dioxane and water is commonly used to solubilize both the organic and inorganic reagents.[4]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides.[5] The choice of ligand is critical and has evolved over several "generations" of catalysts to accommodate a wide range of amines and aryl halides.[5] For heteroaryl chlorides, sterically hindered and electron-rich ligands are generally preferred.[6][7]

Protocol: Buchwald-Hartwig Amination of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine with a Secondary Amine

Materials:

  • 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-3 mol%), RuPhos (1.2-4 mol%), and NaOtBu (1.4-2.0 equiv.) to a dry Schlenk tube.

  • Add 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the secondary amine (1.2-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Palladium Source: Pd₂(dba)₃ is a stable Pd(0) source, which is often preferred as it does not require an in-situ reduction step.[8]

  • Ligand: RuPhos is a highly effective ligand for the amination of challenging heteroaryl chlorides due to its steric bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination.[9]

  • Base: NaOtBu is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and form the palladium-amido complex.[8]

  • Solvent: Toluene and 1,4-dioxane are frequently used anhydrous solvents for this transformation.[8][10]

Diagram: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)Cl Pd0->ArPdX Ar-Cl OxAdd Oxidative Addition PdAmine [L-Pd(II)(Ar)(HNR2)]+Cl- ArPdX->PdAmine HNR2 AmineCoord Amine Coordination PdAmido L-Pd(II)(Ar)(NR2) PdAmine->PdAmido Base Deprotonation Deprotonation (-Base-H+) PdAmido->Pd0 Ar-NR2 RedElim Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a bond between a sp² carbon of an aryl halide and a sp carbon of a terminal alkyne.[11] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[12] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[13][14]

Protocol: Copper-Free Sonogashira Coupling of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine with a Terminal Alkyne

Materials:

  • 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.).

  • Add PdCl₂(PPh₃)₂ (1-3 mol%) and PPh₃ (2-6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (DIPA or TEA, 2.0-4.0 equiv.).

  • Heat the reaction mixture to 50-80 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used, air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Additional triphenylphosphine can be added to stabilize the Pd(0) catalyst and prevent palladium black precipitation.

  • Base: An amine base like DIPA or TEA is used to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the HCl generated during the reaction.[13]

  • Copper-Free Conditions: This protocol avoids the use of a copper co-catalyst to minimize the formation of undesired alkyne homocoupling products, which can be a significant side reaction.[14][15]

Summary of Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃RuPhosNaOtBuToluene or Dioxane80-120
Sonogashira (Cu-free) PdCl₂(PPh₃)₂PPh₃DIPA or TEATHF or DMF50-80

Conclusion

The protocols outlined in this guide provide robust starting points for the successful cross-coupling of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine. The choice of palladium source, ligand, base, and solvent is critical and should be optimized for each specific substrate combination to achieve maximum yield and purity. These methods offer a versatile toolkit for the synthesis of diverse libraries of 7-azaindole derivatives, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. Available at: [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. - ChemInform. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available at: [Link]

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of a novel Am(III)-selective extractants - University of Twente Research Information. Available at: [Link]

  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere - Milano-Bicocca. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES Yutaka Aoyagi, A k a Inoue, Isamu Koi. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Efficient Access to Azaindoles and Indoles - Organic Chemistry Portal. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates | Organic Letters - ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - ChemRxiv. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC. Available at: [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine - Chemical Synthesis Database. Available at: [Link]

  • Different strategies for synthesis of 7-azaindoles - ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available at: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - Academia.edu. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced 1H and 13C NMR Structural Elucidation of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Introduction & Scientific Context The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve metabolic stability and aqueous solubility. Specifically, 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014613-57-0) serves as a critical synthetic intermediate—often designated as "Intermediate 89"—in the development of potent IKK2 (IKKβ) inhibitors targeting inflammatory and tissue repair disorders [1].

For researchers and drug development professionals, the unambiguous structural characterization of this intermediate is paramount. The presence of the chlorine atom at C-4 directs subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making the absolute confirmation of regiochemistry essential before advancing the compound through the synthetic pipeline.

Causality in Experimental Design: The Self-Validating System

A robust analytical protocol must go beyond merely listing steps; it must explain the why behind the methodology. The NMR characterization of 7-azaindoles presents specific challenges that dictate our experimental choices:

  • Solvent Selection (DMSO-d6 vs. CDCl3): 7-azaindoles are notorious for forming cooperative, hydrogen-bonded dimers in non-polar solvents like CDCl3. This dimerization leads to severe line broadening of the pyrrole NH proton and induces concentration-dependent chemical shifts [2]. To establish a self-validating and reproducible system, DMSO-d6 is selected. As a strong hydrogen-bond acceptor, DMSO disrupts these dimers, yielding a sharp, highly reproducible NH signal and well-resolved aromatic multiplets.

  • The Necessity of 2D NMR: The highly substituted nature of the pyrrolo[2,3-b]pyridine core (substituents at C-2 and C-4) renders 1D 13C NMR insufficient for absolute assignment [3]. The quaternary carbons (C-2, C-4, C-3a, and C-7a) exhibit similar chemical environments. Therefore, the protocol mandates the use of Heteronuclear Multiple Bond Correlation (HMBC) to trace long-range ( 2J and 3J ) carbon-proton couplings, creating a closed-loop validation system where every carbon assignment is mathematically backed by a proton correlation.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H & 13C) A->B Acquisition C 2D NMR (COSY/HSQC/HMBC) B->C Ambiguity Resolution D Structural Elucidation C->D Validation

Fig 1. Sequential NMR workflow for unambiguous structural elucidation of 7-azaindole derivatives.

Experimental Protocols

Sample Preparation
  • Weigh exactly 15–20 mg of highly purified 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters
  • 1H NMR (400 MHz): Set the probe temperature to 298 K. Acquire 16 scans with a spectral width of 15 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the cyclobutyl protons versus the aromatic protons.

  • 13C NMR (100 MHz): Acquire 1024 scans with a spectral width of 250 ppm. Use a D1 of 2.0 seconds with WALTZ-16 proton decoupling. Crucial: Ensure sufficient signal-to-noise (S/N > 10:1) for the quaternary carbons (C-4, C-7a).

  • 2D HMBC: Optimize the pulse sequence for long-range coupling constants ( nJCH​ ) of 8 Hz. Acquire 128 t1​ increments with 16 scans per increment.

Data Presentation & Spectral Analysis

The quantitative spectral data is summarized below. The chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS ( δ 0.00).

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Notes
H-1 11.90br s-1HPyrrole NH; sharpens upon dilution in DMSO.
H-6 8.15d5.21HPyridine CH; highly deshielded by the adjacent N-7 atom.
H-5 7.18d5.21HPyridine CH; coupled to H-6, shielded relative to H-6.
H-3 6.35s-1HPyrrole CH; diagnostic singlet confirming C-4 substitution.
H-1' 3.75m-1HCyclobutyl CH; deshielded by attachment to the C-2 sp2 carbon.
H-2', H-4' 2.35m-4HCyclobutyl CH2​ ; adjacent to the methine bridge.
H-3' 1.95 - 2.10m-2HCyclobutyl CH2​ ; distal position on the ring.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)TypeAssignment Notes & 2D Validation
C-7a 148.5CqBridgehead; confirmed via 3J HMBC from H-5 and H-6.
C-2 145.2CqPyrrole C-2; confirmed via 2J HMBC from H-1' (cyclobutyl).
C-6 143.1CHPyridine C-6; direct HSQC correlation from H-6.
C-4 135.4CqC-Cl; confirmed via 3J HMBC from H-3 and 2J from H-5.
C-3a 118.2CqBridgehead; confirmed via 2J HMBC from H-3.
C-5 115.0CHPyridine C-5; direct HSQC correlation from H-5.
C-3 97.5CHPyrrole C-3; direct HSQC correlation from H-3.
C-1' 33.2CHCyclobutyl methine CH.
C-2', C-4' 28.4 CH2​ Cyclobutyl methylene carbons (symmetric).
C-3' 18.1 CH2​ Distal cyclobutyl methylene carbon.

2D NMR Validation System

To ensure scientific integrity, the structural assignment relies heavily on the HMBC logic map. The differentiation between the C-4 (C-Cl) and C-2 (C-Cyclobutyl) quaternary carbons is a common point of failure in 1D NMR analysis.

By mapping the 2J and 3J correlations, the system becomes self-validating:

  • Locating C-4: The pyridine proton H-5 ( δ 7.18) shows a strong 2J correlation to C-4 ( δ 135.4) and a 3J correlation to the bridgehead C-7a ( δ 148.5).

  • Locating C-2: The cyclobutyl methine proton H-1' ( δ 3.75) shows a definitive 2J correlation to C-2 ( δ 145.2), unambiguously separating it from C-4.

HMBC_Logic H3 H-3 (Pyrrole) C2 C-2 (Pyrrole) H3->C2 2J C4 C-4 (C-Cl) H3->C4 3J C3a C-3a (Bridge) H3->C3a 2J H5 H-5 (Pyridine) H5->C4 2J C7a C-7a (Bridge) H5->C7a 3J HCB H-1' (Cyclobutyl) HCB->C2 2J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic resolving quaternary carbons.

By adhering to this causality-driven protocol, researchers can confidently validate the structure of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, ensuring downstream synthetic success and maintaining high E-E-A-T standards in pharmaceutical development.

References

  • Vertex Pharmaceuticals Inc., GlaxoSmithKline LLC. Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors. US Patent Application US20100035917A1, published February 11, 2010.
  • Hossain, F., Takahashi, K., Koyakkat, M., & Shirota, H. Dimer formation of 7-azaindole in phosphonium-based ionic liquids: anion-dependent behavior. Physical Chemistry Chemical Physics, 2026. Available at:[Link] [2]

Application

Application Note: A Scalable Manufacturing Process for 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Abstract This document provides a detailed, technically-grounded guide for the scale-up synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, technically-grounded guide for the scale-up synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry. The 7-azaindole core is a prevalent pharmacophore in various kinase inhibitors, making robust and scalable access to its derivatives critical for drug development programs.[1][2][3] This guide abandons a linear, step-by-step enumeration in favor of a process-oriented narrative that emphasizes causal relationships between procedural choices, in-process controls, and the final product's critical quality attributes. We present a convergent synthetic strategy, detailing the preparation of a key 2-cyclobutyl-7-azaindole intermediate followed by a highly regioselective chlorination. The protocols herein are designed for scalability, emphasizing operational simplicity, safety, and high fidelity to yield a final product of >99% purity.

Strategic Overview: A Convergent Approach to Synthesis

The manufacturing strategy for 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine was designed around a convergent two-part process. This approach was selected to de-risk the synthesis by allowing for the preparation and quality control of a key intermediate before proceeding to the final, more complex transformations.

The core logic is as follows:

  • Part A: Synthesis of the Core Scaffold. Construction of the key intermediate, 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (3) . This involves a palladium-catalyzed cross-coupling reaction, a reliable and well-understood transformation in process chemistry, to install the cyclobutyl moiety.

  • Part B: Regioselective Functionalization. Introduction of the C4-chloro group onto the pre-formed scaffold. This is achieved via a directed chlorination involving an N-oxide intermediate, which provides excellent regiochemical control, a common challenge in the functionalization of the 7-azaindole pyridine ring.[1][4]

This strategy ensures that any challenges in the installation of the sterically demanding cyclobutyl group are resolved before committing material to the final chlorination sequence.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Regioselective Chlorination A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 2-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 1) A->B Chlorination (NCS) p1 B->p1 C Cyclobutylzinc Chloride C->p1 D 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 2) E 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (Intermediate 3) D->E N-Oxidation (m-CPBA) F 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (Final Product) E->F Chlorination (POCl₃) p1->D Negishi Coupling p2

Caption: Overall synthetic workflow for the scalable production of the target molecule.

Part A: Synthesis of Key Intermediate (2)

The cornerstone of this synthesis is the robust preparation of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine . This is accomplished via a Negishi cross-coupling, which was selected over other methods (e.g., Suzuki, Stille) due to the high reactivity of the organozinc reagent and the generally milder reaction conditions, which are favorable for preventing degradation of the electron-rich azaindole core.

Protocol: Halogenation of 7-Azaindole (1)

Rationale: Direct functionalization at the C2 position of 7-azaindole can be challenging. A more reliable strategy involves first halogenating the C2 position to provide a handle for cross-coupling. Chlorination is chosen over bromination or iodination for cost-effectiveness at scale.

Detailed Protocol:

  • Vessel Setup: Charge a suitable reactor with 7-Azaindole (1.0 eq) and acetonitrile (10 L/kg). Initiate agitation.

  • Reagent Addition: Cool the mixture to 0-5 °C. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The use of NCS is preferred over harsher chlorinating agents for its selectivity and safer handling profile.

  • Reaction: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by HPLC, checking for the disappearance of the 7-azaindole starting material (<1% remaining).

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. Add water (10 L/kg) and methyl tert-butyl ether (MTBE) (10 L/kg). Adjust the pH to 8-9 with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to a crude solid.

  • Purification: Slurry the crude solid in a minimal amount of cold heptane, filter, and dry the solid under vacuum to yield 2-chloro-1H-pyrrolo[2,3-b]pyridine (1) .

Protocol: Negishi Coupling for Cyclobutyl Installation (2)

Rationale: This C-C bond formation is the key step in building the carbon skeleton. The use of a pre-formed organozinc reagent and a palladium catalyst with a specialized ligand (SPhos) ensures high conversion and minimizes homo-coupling side products.

Detailed Protocol:

  • Reagent Preparation: In a separate, dry reactor under an inert nitrogen atmosphere, prepare cyclobutylzinc chloride from cyclobutylmagnesium chloride and zinc chloride in THF.

  • Vessel Setup: Charge the main reactor with Intermediate 1 (1.0 eq), Palladium(II) acetate (0.02 eq), and SPhos (0.04 eq). Purge the vessel with nitrogen.

  • Solvent & Base: Add anhydrous THF (15 L/kg).

  • Reagent Addition: Slowly add the prepared cyclobutylzinc chloride solution (1.5 eq) to the reaction mixture at ambient temperature. An exotherm is expected; maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to 50-55 °C and maintain for 6-8 hours.

  • IPC: Monitor for completion by HPLC, checking for the disappearance of Intermediate 1 (<1% remaining).

  • Work-up & Quench: Cool the reaction to 0-5 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step is critical for safely neutralizing the reactive organometallic species.

  • Isolation & Purification: Add ethyl acetate and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure. The crude product is purified by silica gel column chromatography or crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (2) .

Process Data: Part A
Parameter Typical Result
Yield (Step 2.1)85-90%
Purity of Intermediate 1 (HPLC)>98%
Yield (Step 2.2)70-78%
Purity of Intermediate 2 (HPLC)>99%

Part B: Regioselective C4-Chlorination

The final stage of the synthesis requires the precise installation of a chlorine atom at the C4 position. Direct chlorination of Intermediate 2 would lead to a mixture of isomers. The established and highly selective method proceeds via an N-oxide intermediate, which electronically activates the C4 position for nucleophilic attack.[1][4]

G A Intermediate 2 (N at position 7) B N-Oxide Intermediate (N⊕-O⁻) A->B m-CPBA D Activated Complex B->D Nucleophilic Attack C POCl₃ C->D E Final Product (4-Chloro) D->E Rearrangement & Chloride Addition

Caption: Mechanism of directed C4-chlorination via an N-oxide intermediate.

Protocol: N-Oxidation (3)

Rationale: The formation of the 7-oxide electronically deactivates the C6 position and activates the C4 position, ensuring high regioselectivity in the subsequent chlorination step. m-Chloroperoxybenzoic acid (m-CPBA) is an effective and common reagent for this transformation.

Detailed Protocol:

  • Vessel Setup: Charge a reactor with Intermediate 2 (1.0 eq) and dichloromethane (DCM) (12 L/kg). Cool to 0-5 °C.

  • Reagent Addition: Add m-CPBA (1.2 eq, ~77% purity) portion-wise, maintaining the internal temperature below 10 °C. Safety Note: m-CPBA is a potentially explosive oxidizing agent. It must be handled with non-sparking tools and added slowly to control the reaction exotherm.[5]

  • Reaction: Stir the mixture at 0-5 °C for 4-6 hours.

  • IPC: Monitor for completion by HPLC.

  • Work-up & Quench: Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite until a negative peroxide test (using potassium iodide starch paper) is obtained.

  • Isolation: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over sodium sulfate and concentrate under reduced pressure to yield the crude 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (3) , which is typically used directly in the next step without further purification.

Protocol: Final Chlorination (4)

Rationale: Phosphorus oxychloride (POCl₃) reacts with the N-oxide to form an activated intermediate, which then undergoes nucleophilic attack by chloride to install the chloro group at the C4 position and regenerate the pyridine aromaticity.

Detailed Protocol:

  • Vessel Setup: Charge a reactor with crude Intermediate 3 (1.0 eq) and add phosphorus oxychloride (POCl₃) (5.0 eq) as the reagent and solvent at 20-25 °C.

  • Reaction: Heat the mixture to 85-90 °C and maintain for 3-5 hours.

  • IPC: Monitor for completion by HPLC.

  • Work-up & Quench: Cool the reaction mixture to ambient temperature. Critical Safety Step: Very slowly and carefully quench the reaction by adding it to a stirred vessel of ice and water, ensuring the temperature of the quench mixture does not exceed 25 °C. POCl₃ reacts violently with water. This operation must be performed in a well-ventilated area with appropriate personal protective equipment.[6]

  • Isolation: Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 9-10 while maintaining a low temperature. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is purified by crystallization from a suitable solvent like isopropanol/water to afford the final product, 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (4) .

Final Product Quality Control

The final product must be rigorously tested to ensure it meets the required specifications for use in drug development.

Parameter Specification Analytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
Purity ≥ 99.5%HPLC
Largest Single Impurity ≤ 0.15%HPLC
Residual Solvents Per ICH Q3C GuidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Safety and Environmental Considerations

  • Hazardous Reagents: This process involves several hazardous materials requiring specific handling procedures.

    • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Handle in a ventilated area with appropriate PPE.

    • Organometallics: Pyrophoric and water-reactive. Must be handled under an inert atmosphere.[7]

    • m-CPBA: A strong oxidizing agent and potential explosive. Avoid shock, friction, and contamination. Store in a cool, dry place away from combustible materials.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. The quenching procedure is the most critical safety control point in the process.[6]

  • Engineering Controls: All operations should be conducted in a controlled environment with adequate ventilation (fume hoods or local exhaust ventilation). Reactors should be equipped with appropriate cooling and emergency quench capabilities.

  • Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste requires specialized disposal procedures.

References

  • Radical α-C–H Cyclobutylation of Aniline Derivatives.
  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • SAFETY DATA SHEET - Pyridine, 4-chloro-, hydrochloride. Fisher Scientific.
  • Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. PubMed.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Stereoselective Radical Acylfluoroalkylation of Bicyclobutanes via N-Heterocyclic Carbene C
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIV
  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. UniCA IRIS.
  • 7-azaindole and preparation method thereof.
  • Efficient synthesis of 4-O- and C-substituted-7-azaindoles. ElectronicsAndBooks.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Safety D
  • Synthesis of new pyrrolo[2, 3-b]pyridines as a potent inhibitor of tumour necrosis factor alpha. Archiv der Pharmazie.
  • 4-Chloro-7-azaindole synthesis. ChemicalBook.
  • A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. Journal of Applicable Chemistry.
  • Synthesis of azaindoles. Organic Chemistry Portal.
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- synthesis

Welcome to the Technical Support Center for the synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the critical bottlenecks associated with functionalizing the 7-azaindole core.

The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery. However, its electron-deficient pyridine ring and the competing nucleophilicity of its N1 and N7 nitrogen atoms make regioselective C2-alkylation and C4-chlorination notoriously challenging. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible outcomes.

I. Mechanistic Pathway & Synthetic Workflow

The most reliable, scalable route to 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine avoids direct electrophilic chlorination of the bare azaindole, which often yields complex mixtures. Instead, the workflow relies on a three-stage approach: (1) C2-alkylation via Directed ortho-Metalation (DoM) or Minisci reaction, (2) N-oxidation to activate the pyridine ring, and (3) Regioselective nucleophilic chlorination.

SynthesisWorkflow A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 1) A->B C2-Alkylation (DoM or Minisci) C 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (Intermediate 2) B->C N-Oxidation (mCPBA) D 4-Chloro-2-cyclobutyl-1H- pyrrolo[2,3-b]pyridine (Product) C->D Regioselective Chlorination (MsCl/DMF)

Figure 1: Three-step synthetic workflow for 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine.

II. Quantitative Data & Strategy Comparison

Before troubleshooting, it is crucial to select the right reagents. The tables below summarize the quantitative differences between competing methodologies based on recent process chemistry literature.

Table 1: Comparison of C4-Chlorination Reagents for 7-Azaindole N-Oxides

Reagent System Regioselectivity (C4:C6) Reaction Temp Typical Yield Scalability & Safety
Neat POCl₃ Moderate (~4:1) 80–100 °C 50–65% Poor (Highly exothermic, toxic)

| MsCl / DMF | Excellent (>20:1) | 60–70 °C | 80–90% | Excellent (>50 kg scale proven) |

Table 2: Comparison of C2-Cyclobutylation Strategies

Strategy Reagents Steps Required Regioselectivity Overall Yield
Minisci Reaction Cyclobutanecarboxylic acid, photocatalyst 1 Poor to Moderate 20–40%

| DoM (Lithiation) | n-BuLi, Weinreb amide, then reduction | 3 (incl. N-protection) | Absolute (C2 only) | 60–75% |

III. Troubleshooting Guides & FAQs

Q1: How do I overcome poor regioselectivity and low yields when chlorinating the 7-azaindole N-oxide intermediate? A: Shift your reagent system from neat phosphorus oxychloride (POCl₃) to methanesulfonyl chloride (MsCl) in N,N-dimethylformamide (DMF) [1]. Causality: POCl₃ requires harsh heating, which promotes thermal degradation and competing attack at the C6 position. In contrast, MsCl reacts with DMF to form a highly electrophilic Vilsmeier-Haack-type intermediate (N,N-dimethylchloromethyleniminium chloride). This intermediate selectively activates the N-oxide oxygen at lower temperatures (60 °C). The liberated chloride ion then undergoes a highly regioselective nucleophilic attack at the C4 position, followed by rearomatization.

Q2: My N-oxidation with mCPBA stalls, and the isolated product is heavily contaminated. How can I optimize this? A: The primary issue is the formation of a stable salt between the basic 7-azaindole N-oxide and the acidic byproduct, meta-chlorobenzoic acid (mCBA). Causality: As mCBA accumulates, it protonates the starting material, rendering the N7 nitrogen too electron-poor to undergo further oxidation. To resolve this, ensure you are using a biphasic workup with a strong enough base (e.g., saturated aqueous K₃PO₄ or K₂CO₃) to completely "free-base" the N-oxide and partition the mCBA salt into the aqueous layer [2].

Q3: What is the most reliable method to install the 2-cyclobutyl group without forming C3 or C6 isomers? A: While photoredox Minisci reactions offer a one-pot approach, they often suffer from poor regiocontrol on the 7-azaindole core [3]. For absolute regiocontrol, use Directed ortho-Metalation (DoM). Protect the N1 position with a phenylsulfonyl group, which directs the n-BuLi exclusively to the C2 proton. Quench with N-methyl-N-(methyloxy)cyclobutanecarboxamide (Weinreb amide), and subsequently reduce the ketone to the alkane [2].

IV. Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

This protocol ensures complete oxidation while preventing product sequestration by acidic byproducts [2].

  • Reaction Setup: To a stirred solution of 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (4.0 g, 23.2 mmol) in dichloromethane (60 mL) at 0 °C, add a solution of meta-chloroperbenzoic acid (mCPBA, 77% purity, 7.84 g, 34.8 mmol) in dichloromethane (100 mL) dropwise over 30 minutes.

  • Causality Check (Temperature): Maintaining 0 °C during addition prevents thermal runaway and oxidative degradation of the pyrrole ring.

  • Monitoring: Stir for 2.5 h. Check via LCMS. If starting material remains, add a second portion of mCPBA (3.5 g, 15.5 mmol) and stir for an additional 1 h.

  • Quench & Free-Basing: Filter the reaction to remove precipitated mCBA. Wash the filtrate with saturated aqueous sodium metabisulphite (300 mL) to destroy unreacted peroxides.

  • Product Isolation: Wash the organic phase vigorously with saturated aqueous potassium carbonate (4 × 250 mL). Critical Step: This repeated basic wash is mandatory to break the N-oxide/mCBA salt. Dry over a hydrophobic frit and concentrate in vacuo.

  • Validation Criteria (Self-Validating System):

    • LCMS: Target mass [M+H]⁺ = 189.

    • NMR: Look for the characteristic downfield shift of the pyridine protons (C4 and C6) due to the deshielding effect of the N-oxide.

Protocol 2: Regioselective C4-Chlorination (MsCl/DMF Method)

This protocol utilizes Vilsmeier-type activation to achieve >20:1 C4 regioselectivity [1].

  • Activation: Suspend 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine 7-oxide (2.26 g, 12 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Reagent Addition: Heat the suspension to 50 °C. Add methanesulfonyl chloride (MsCl, 1.4 mL, 18 mmol) dropwise over 15 minutes.

  • Causality Check (Reagent Choice): Using MsCl instead of POCl₃ generates the reactive Vilsmeier intermediate in situ without generating corrosive phosphoric acid byproducts, keeping the reaction homogeneous and highly selective for the C4 position.

  • Reaction Progression: Stir at 60–70 °C for 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. LCMS should show complete consumption of the N-oxide (m/z 189) and appearance of the chlorinated product (m/z 207).

  • Workup: Cool the mixture to room temperature and pour slowly into ice-cold water (50 mL). Adjust the pH to 8 using 6N NaOH. The product will precipitate as a solid.

  • Validation Criteria:

    • LCMS: Target mass [M+H]⁺ = 207 (with characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern).

    • Yield: Expect 80-85% yield after filtration and drying.

V. References

  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors. US Patent US20100035917A1. Google Patents. URL:

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole: N-Oxide Formation and Chlorination Reaction. ACS Publications. URL:

  • Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides. ACS Publications. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Executive Overview 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS 1014613-57-0) is a highly lipophilic 7-azaindole derivative frequently utilized as a key intermediate or scaffold in kinase inhibitor drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS 1014613-57-0) is a highly lipophilic 7-azaindole derivative frequently utilized as a key intermediate or scaffold in kinase inhibitor drug discovery, such as in the development of IKK2 and PAK1 inhibitors[1].

While the bioisosteric replacement of an indole with a 7-azaindole core generally improves physicochemical properties by lowering logD and providing an additional hydrogen bond acceptor[2][3], the introduction of the bulky, hydrophobic 2-cyclobutyl and 4-chloro substituents severely drives up lipophilicity. This promotes strong crystal lattice packing via π−π stacking, resulting in poor aqueous solubility that complicates in vitro assays and in vivo formulation[4].

Diagnostic FAQs: Understanding the Causality

Q1: Why does my compound precipitate immediately upon dilution from DMSO into aqueous assay buffers (pH 7.4)? A1: The precipitation is thermodynamically driven by two primary factors:

  • Hydrophobic Hydration Penalty: The 2-cyclobutyl and 4-chloro groups are highly lipophilic. Water molecules must form highly ordered, entropically unfavorable "cages" around these groups.

  • Planar Stacking: The planar 7-azaindole core engages in strong intermolecular hydrogen bonding (between the pyrrole NH and pyridine N) and π−π stacking.

When the DMSO stock is diluted, the compound rapidly aggregates to minimize its exposed hydrophobic surface area, reverting to its most stable crystalline state to lower the system's free energy[4].

Q2: Can I lower the pH to protonate the pyridine nitrogen and force it into solution? A2: Proceed with caution. The pKa of the pyridine nitrogen in a 7-azaindole system is typically around 4.5 to 5.0[2]. While lowering the pH below 4.0 will protonate the nitrogen and drastically increase aqueous solubility, most biochemical and cellular assays require physiological pH (7.4). If you dissolve the compound in acidic media and then neutralize it for an assay, it will undergo rapid "pH-shift precipitation."

Troubleshooting Guide & Formulation Strategies

Q3: How do I prepare a stable stock solution for high-throughput screening (HTS) without degradation? A3: Use 100% anhydrous DMSO and strictly control moisture.

  • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the 7-azaindole core. However, atmospheric moisture acts as an anti-solvent.

  • Actionable Step: Prepare a 10 mM stock in anhydrous DMSO. Store in single-use aliquots at -20°C in desiccated containers to prevent moisture-induced nucleation.

Q4: I need to dose this compound in vivo (e.g., mouse PK study). DMSO is too toxic. What is the best formulation? A4: Utilize Cyclodextrin Inclusion Complexation, optionally with a co-solvent.

  • Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 2-cyclobutyl group and the chloro-substituted aromatic ring can insert into the HP-β-CD cavity, shielding them from water. This forms a reversible, non-covalent inclusion complex that is highly water-soluble.

  • Synergy: Combining a small amount of co-solvent (e.g., 5% Ethanol) with HP-β-CD often yields an exponential, synergistic enhancement in solubility by altering the dielectric constant of the bulk fluid while the cyclodextrin encapsulates the drug[5][6].

Experimental Methodologies (Self-Validating Systems)

Protocol 1: Phase-Solubility Profiling with HP-β-CD

Why it is self-validating: The HPLC quantification directly correlates with the visual disappearance of the solid drug, mathematically confirming the stoichiometry and binding constant ( Kc​ ) of the inclusion complex[5].

  • Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in PBS (pH 7.4).

  • Incubation: Add an excess amount (e.g., 5 mg) of solid 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials at 300 rpm at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 200 µL to saturate filter binding sites).

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC (UV detection at ~254 nm).

  • Analysis: Plot drug concentration vs. HP-β-CD concentration. An AL​ -type linear plot indicates a 1:1 inclusion complex.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Why it is self-validating: Enhancing solubility with cyclodextrins can sometimes trap the drug, reducing its free fraction. PAMPA validates that your formulation successfully releases the drug for passive membrane permeation[3].

  • Membrane Prep: Coat a hydrophobic PVDF filter plate (donor compartment) with a 1% lecithin in dodecane solution to simulate a lipid bilayer.

  • Donor Solution: Add the formulated compound (e.g., in 10% HP-β-CD) to the donor compartment.

  • Acceptor Solution: Add plain PBS buffer to the acceptor compartment.

  • Incubation: Incubate for 16 hours at room temperature in a humidity chamber.

  • Readout: Quantify the compound in both compartments via LC-MS/MS to calculate the effective permeability ( Papp​ ).

Quantitative Data Presentation

Formulation StrategyExcipientsMechanism of SolubilizationExpected Solubility Enhancement FactorSuitability
Baseline PBS, pH 7.4N/A1x (Typically < 1 µg/mL)N/A
pH Adjustment Citrate Buffer (pH 3.0)Protonation of pyridine N~10x - 50xGastric simulation only
Co-solvent 10% DMSOPolarity reduction~5x - 10xIn vitro assays
Micellar 1% Tween-80Hydrophobic encapsulation~20xCell-based assays
Complexation 20% w/v HP-β-CDInclusion complex formation~50x - 100xIn vivo PK dosing

Logical Workflows and Mechanisms

Workflow Start Observe Precipitation in Aqueous Media CheckpH Adjust pH (Check pKa ~4.5) Start->CheckpH CheckCosolvent Add Co-solvent (e.g., DMSO, PEG400) CheckpH->CheckCosolvent Failed Success Soluble & Stable Ready for Assay CheckpH->Success Solved CheckCD Cyclodextrin Complexation (HP-β-CD) CheckCosolvent->CheckCD Failed CheckCosolvent->Success Solved CheckCD->Success Solved Fail Formulation Redesign Required CheckCD->Fail Failed

Caption: Stepwise logical workflow for troubleshooting azaindole precipitation in aqueous media.

Mechanism HydrophobicDrug Hydrophobic Drug (4-chloro-2-cyclobutyl- 7-azaindole) Complex Inclusion Complex (Drug shielded from water) HydrophobicDrug->Complex Non-covalent Interaction Cyclodextrin HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex Aqueous Enhanced Aqueous Solubility & Stability Complex->Aqueous Dissolution

Caption: Mechanism of HP-β-CD inclusion complexation shielding hydrophobic moieties from water.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | NIH.gov | 5

  • Cyclodextrins: Concept to applications, regulatory issues and challenges | Nanomedicine-RJ | 7

  • Effect of cyclodextrin and cosolvent on the solubility and antioxidant activity of caffeic acid | ResearchGate | 6

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | SciSpace | 4

  • Azaindoles in Medicinal Chemistry | PharmaBlock | 2

  • 4-Azaindole Analogs Demonstrate Enhanced Aqueous Solubility and Permeability for p21-Activated Kinase-1 (PAK1) Inhibitors | BenchChem | 3

  • US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors | Google Patents |1

Sources

Troubleshooting

preventing degradation of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- during long-term storage

Welcome to the Technical Support Center for API and intermediate storage. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1H-Pyrrolo[2,3-b]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API and intermediate storage. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0).

This compound features a 7-azaindole (pyrrolo[2,3-b]pyridine) core substituted with a highly reactive chloro group at the C-4 position and a sterically bulky cyclobutyl group at the C-2 position. While the 7-azaindole scaffold is a privileged structure in kinase inhibitor design , its unique electronic distribution makes it susceptible to specific degradation pathways during long-term storage. This guide provides self-validating protocols, mechanistic troubleshooting, and ICH-compliant strategies to ensure batch integrity.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The 7-azaindole core is an electron-rich pyrrole fused to an electron-deficient pyridine ring. The nitrogen at position 7 (N-7) acts as an electron sink, which highly activates the C-4 position toward nucleophilic attack . Consequently, the primary storage risks are C-4 Hydrolysis , N-Oxidation , and Photolytic Dehalogenation .

DegradationMechanisms API 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Oxidation N-Oxidation (N-7) Mass Shift: +16 Da API->Oxidation Atmospheric O2 Trace Peroxides Hydrolysis C-4 Hydrolysis (SNAr) Mass Shift: -18 Da API->Hydrolysis Moisture (RH > 60%) Elevated Temp Photolysis Dehalogenation (Radical) Mass Shift: -34 Da API->Photolysis UV/Vis Light Exposure Mit1 Argon Backfill & O2 Scavengers Oxidation->Mit1 Mit2 Desiccant Packs & Double PE Bags Hydrolysis->Mit2 Mit3 Amber Glass & UV-Blocking Pouches Photolysis->Mit3

Caption: Logical relationship of 7-azaindole degradation pathways and targeted storage mitigations.

Troubleshooting Guide: Diagnosing Storage Failures

Issue 1: LC-MS shows a new impurity with a +16 Da mass shift.
  • Causality: This is the classic signature of N-oxidation at the pyridine nitrogen (N-7). The N-7 lone pair is nucleophilic and readily reacts with atmospheric oxygen or trace peroxides present in solvents/excipients over time, forming a 7-azaindole N-oxide .

  • Resolution: Ensure the Container Closure System (CCS) is purged with high-purity Argon prior to sealing. Nitrogen is acceptable, but Argon is heavier and provides a superior blanket for APIs stored in drums. Avoid co-storing with excipients known to generate peroxides (e.g., PEGs, polysorbates).

Issue 2: Gradual appearance of a -18 Da impurity (loss of Cl, addition of OH).
  • Causality: The C-4 chlorine is highly activated by the electron-withdrawing nature of the adjacent pyridine ring. In the presence of ambient moisture and elevated temperatures, the molecule undergoes Nucleophilic Aromatic Substitution (SNAr) , where water displaces the chloride ion, forming a 4-hydroxy tautomer (which often exists as the pyridone) .

  • Resolution: Strict humidity control is non-negotiable. Store the compound in double low-density polyethylene (LDPE) bags, placed inside a heat-sealed aluminum foil laminate pouch containing silica gel desiccants.

Issue 3: The API powder exhibits yellowing or browning over 6 months.
  • Causality: Halogenated heteroaromatics are prone to photolytic degradation . UV exposure induces homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals that rapidly dimerize or polymerize, leading to highly conjugated, colored impurities.

  • Resolution: Transition all storage to amber glass bottles or opaque high-density polyethylene (HDPE) drums. Ensure all handling during weighing and dispensing occurs under UV-filtered lighting.

Quantitative Data: ICH Q1A(R2) Stability Profiling

To establish a self-validating re-test period, storage conditions must align with ICH Q1A(R2) guidelines . Below is the recommended stability matrix for 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-.

Storage ConditionEnvironmentMinimum DurationPrimary Degradation RiskAcceptance Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5%12 MonthsSlow N-oxidationAssay ≥ 98.0%, Total Impurities ≤ 1.0%
Intermediate 30°C ± 2°C / 65% RH ± 5%6 MonthsC-4 HydrolysisAssay ≥ 98.0%, Total Impurities ≤ 1.0%
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsRapid Hydrolysis & OxidationAssay ≥ 95.0%, N-oxide ≤ 0.5%
Refrigerated (Recommended) 5°C ± 3°C / Ambient RH12+ MonthsNegligibleAssay ≥ 99.0%, No significant change

Note: Due to the reactivity of the C-4 chloro group, refrigerated storage (2-8°C) is highly recommended for bulk API to suppress thermodynamic degradation pathways.

Experimental Protocol: Forced Degradation Methodology

Before initiating long-term storage, a forced degradation study must be executed to validate that your LC-MS/HPLC methods are "stability-indicating" (capable of resolving the API from its degradation products).

StabilityWorkflow Step1 1. Batch Sampling Step2 2. Forced Degradation Step1->Step2 Step3 3. Stability-Indicating LC-MS Assay Step2->Step3 Identify Impurities Step4 4. ICH Q1A(R2) Long-Term Storage Step3->Step4 Validate Method Step5 5. Re-test Period Establishment Step4->Step5 Data Trending

Caption: Step-by-step workflow for validating the long-term stability of halogenated azaindole APIs.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- in HPLC-grade Acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours. (Expect rapid displacement of the C-4 chlorine here).

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. (Monitor for the +16 Da N-oxide peak).

  • Thermal Stress: Subject the solid API powder to 80°C in a convection oven for 7 days.

  • Photolytic Stress: Expose the solid API to 1.2 million lux hours and 200 watt hours/square meter of near-UV energy (ICH Q1B compliant).

  • Neutralization & Analysis: Neutralize acid/base samples, dilute all stressed samples to 0.1 mg/mL, and inject into an LC-MS system utilizing a C18 column with a slow water/acetonitrile gradient (0.1% Formic Acid). Ensure baseline resolution between the parent mass (m/z ~207) and all degradants.

Frequently Asked Questions (FAQs)

Q: Is the cyclobutyl group at the C-2 position at risk of ring-opening during storage? A: No. Under standard ICH Q1A(R2) thermal and hydrolytic conditions, the cyclobutyl ring is thermodynamically stable. Ring-opening typically requires harsh catalytic conditions or extreme thermal stress (>150°C) not encountered during standard pharmaceutical storage.

Q: Can we store this compound in standard glass vials for long-term library archiving? A: Standard clear glass is insufficient due to photolytic risks. For library archiving, use amber glass vials with PTFE-lined caps. Ensure the headspace is flushed with Argon. The PTFE liner is critical; avoid rubber septa, which can leach plasticizers or halogens into the API over time.

Q: If we observe a 0.5% degradation to the C-4 hydroxy derivative, is the batch salvageable? A: Depending on your downstream synthetic steps, yes. If the next step is a Buchwald-Hartwig amination or a Suzuki coupling at the C-4 position , the hydroxy impurity will not react and can often be purged during the subsequent crystallization or chromatography step. However, for GMP API manufacturing, this would likely constitute an Out of Specification (OOS) result requiring batch rejection.

References

  • [[1]]([Link]) European Medicines Agency (EMA) / ICH. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

  • NIH / PubMed Central. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza.

  • NIH / PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.

Sources

Optimization

Technical Support Center: Reducing Halogenated Impurities in 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for minimizing halogenated impurities during the synthesis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for minimizing halogenated impurities during the synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, with a focus on mitigating halogenated byproducts.

Issue 1: Presence of Di-chlorinated or Other Poly-halogenated Impurities in the Final Product.

Root Cause Analysis:

Over-halogenation is a common side reaction in the synthesis of halogenated heterocycles.[1] The electron-rich nature of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) ring system makes it susceptible to further electrophilic substitution once the first chlorine atom is introduced.[2][3] The reaction conditions, choice of chlorinating agent, and stoichiometry are critical factors.

Solutions:

  • Control of Reaction Stoichiometry:

    • Protocol: Use a precise stoichiometry of the chlorinating agent. Start with 1.0 equivalent and incrementally increase if starting material remains, closely monitoring the reaction progress by HPLC or GC-MS.

    • Rationale: An excess of the chlorinating agent is the most direct cause of poly-halogenation.

  • Choice of Chlorinating Agent:

    • Protocol: Consider milder chlorinating agents. While reagents like N-chlorosuccinimide (NCS) are common, their reactivity can sometimes be difficult to control.[4] Exploring alternatives like methanesulfonyl chloride in DMF for the chlorination of the corresponding N-oxide can offer greater regioselectivity.[5]

    • Rationale: Different chlorinating agents have varying electrophilicity and reaction kinetics. Milder reagents can allow for more selective mono-chlorination.

  • Temperature and Reaction Time Optimization:

    • Protocol: Perform the chlorination at the lowest effective temperature. Start with low temperatures (e.g., 0 °C or -78 °C) and slowly warm the reaction mixture until the desired conversion is achieved.[6][7] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of di-chlorinated products.

    • Rationale: Lower temperatures decrease the reaction rate, providing a wider window to stop the reaction at the mono-chlorinated stage.

  • Purification Strategy:

    • Protocol: If di-chlorinated impurities are formed, they can often be separated by column chromatography. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically effective.[8]

    • Rationale: The polarity difference between the mono- and di-chlorinated products is usually sufficient for chromatographic separation.

Issue 2: Incomplete Halogenation Leading to Contamination with Starting Material.

Root Cause Analysis:

Incomplete reactions can be due to insufficient reactivity of the chlorinating agent, deactivation of the substrate, or suboptimal reaction conditions. The electron-withdrawing nature of the pyridine ring in the 7-azaindole scaffold can make it less reactive towards electrophilic substitution compared to indole.[9]

Solutions:

  • Activation of the Substrate:

    • Protocol: Synthesis of the 7-azaindole N-oxide followed by nucleophilic chlorination can be a more efficient route for introducing chlorine at the 4-position.[4][5]

    • Rationale: The N-oxide activates the pyridine ring towards nucleophilic attack, providing an alternative and often more selective pathway for halogenation.

  • Optimization of Reaction Conditions:

    • Protocol: Gradually increase the reaction temperature and/or reaction time while monitoring for the formation of poly-halogenated byproducts. A slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents) may be necessary.

    • Rationale: Pushing the reaction to completion requires finding a balance between consuming the starting material and minimizing side reactions.

  • Catalyst Choice:

    • Protocol: While not always necessary for chlorination, in some cases, a Lewis acid or Brønsted acid catalyst can enhance the rate of electrophilic aromatic substitution.[10] However, this must be done with caution as it can also increase the rate of poly-halogenation.

    • Rationale: Catalysts can increase the electrophilicity of the chlorinating agent.

Issue 3: Formation of Isomeric Halogenated Impurities.

Root Cause Analysis:

The 1H-pyrrolo[2,3-b]pyridine ring has multiple positions susceptible to electrophilic attack. While the 3-position is generally the most reactive towards many electrophiles, substitution at other positions can occur depending on the reaction conditions and the directing effects of existing substituents.[2][3]

Solutions:

  • Directing Group Strategy:

    • Protocol: The use of a protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can influence the regioselectivity of subsequent reactions.[7]

    • Rationale: Bulky protecting groups can sterically hinder certain positions, directing the incoming electrophile to other sites.

  • Reaction Pathway Selection:

    • Protocol: As mentioned previously, the N-oxide route is highly regioselective for functionalization at the 4-position of the pyridine ring.[5]

    • Rationale: This method exploits the inherent reactivity of the N-oxide to direct the halogenation to a specific position.

  • Analytical Characterization:

    • Protocol: Utilize 2D NMR techniques (e.g., COSY, HMBC, NOESY) to unambiguously determine the structure of the major product and any isomeric impurities.

    • Rationale: Thorough characterization is essential to confirm the regiochemistry of the halogenation and to develop an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenated impurities I should expect in the synthesis of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine?

A1: The most probable halogenated impurities are di-chlorinated species, with the second chlorine atom potentially adding to other positions on the pyridine or pyrrole ring. You may also encounter isomeric mono-chlorinated products, depending on the synthetic route and reaction conditions.

Q2: How can I best monitor the progress of the chlorination reaction to avoid over-halogenation?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques.[11][12] They allow for the quantitative monitoring of the disappearance of the starting material and the appearance of the desired product and any byproducts. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.

Q3: Are there any "green" or more environmentally friendly methods for the halogenation step?

A3: Research into greener halogenation methods is ongoing. One approach involves the use of ammonium halides with hydrogen peroxide in acetic acid, which avoids the use of halogenated solvents and produces water as a byproduct.[13] The feasibility of this method would need to be evaluated for the specific 1H-pyrrolo[2,3-b]pyridine substrate.

Q4: My final product is a stubborn oil and I'm having trouble with purification. What are my options?

A4: If standard column chromatography is not effective, consider the following:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities.

  • Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC can be very effective, although it is a more expensive and lower-throughput technique.[8]

  • Salt Formation: If your compound has a basic nitrogen, forming a salt (e.g., with HCl or a carboxylic acid) can sometimes induce crystallization and aid in purification.

Q5: What is the best way to remove residual halogenated solvents from my final product?

A5: High vacuum drying is the most common method. If solvents persist, dissolving the product in a suitable, more volatile solvent and re-evaporating can help to azeotropically remove the less volatile impurity. For stubborn cases, lyophilization (freeze-drying) from a suitable solvent can be effective.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common challenges in reducing halogenated impurities.

TroubleshootingWorkflow Troubleshooting Workflow for Halogenated Impurities cluster_di_halogenated Solutions for Di-halogenation cluster_isomeric Solutions for Isomeric Impurities cluster_incomplete_rxn Solutions for Incomplete Reaction start Impurity Detected impurity_type Identify Impurity Type (Di-halogenated, Isomeric, etc.) start->impurity_type di_halogenated Di-halogenated Impurity impurity_type->di_halogenated Over-halogenation isomeric Isomeric Impurity impurity_type->isomeric Lack of Regioselectivity incomplete_rxn Incomplete Reaction impurity_type->incomplete_rxn Starting Material Remains d1 Reduce Chlorinating Agent Stoichiometry di_halogenated->d1 d2 Lower Reaction Temperature di_halogenated->d2 d3 Use Milder Chlorinating Agent di_halogenated->d3 i1 Employ N-Oxide Route for 4-Position Selectivity isomeric->i1 i2 Use Directing/Protecting Groups isomeric->i2 ir1 Increase Reaction Temperature/Time Cautiously incomplete_rxn->ir1 ir2 Slight Excess of Chlorinating Agent incomplete_rxn->ir2 ir3 Consider Substrate Activation (N-Oxide) incomplete_rxn->ir3 purification Optimize Purification (Column Chromatography, Recrystallization, Prep-HPLC) d1->purification d2->purification d3->purification i1->purification i2->purification ir1->purification ir2->purification ir3->purification end Pure Product purification->end

Caption: A flowchart for troubleshooting halogenated impurities.

Key Experimental Protocols

Protocol 1: General Procedure for Chlorination of 1H-pyrrolo[2,3-b]pyridine

This protocol is a general starting point and should be optimized for the specific substrate.

  • Dissolve the 2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the chlorinating agent (e.g., NCS, 1.0-1.1 eq) portion-wise over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC, HPLC, or GC-MS every 30 minutes.

  • Upon completion (or optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Monitoring by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Data Summary Table

Impurity TypePotential CauseRecommended ActionAnalytical Technique for Monitoring
Di-chlorinatedExcess chlorinating agent, high temperatureReduce stoichiometry, lower temperatureHPLC, GC-MS
IsomericLack of regioselectivityUtilize N-oxide route, employ protecting groups2D NMR, HPLC
Unreacted Starting MaterialInsufficient reactivity, suboptimal conditionsIncrease temperature/time cautiously, consider substrate activationHPLC, GC-MS

References

Sources

Troubleshooting

optimizing Suzuki-Miyaura coupling conditions with 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Welcome to the Technical Support Center for Cross-Coupling Methodologies. The Suzuki-Miyaura cross-coupling of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (a 4-chloro-7-azaindole derivative) presents a unique nexus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies.

The Suzuki-Miyaura cross-coupling of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (a 4-chloro-7-azaindole derivative) presents a unique nexus of electronic and steric challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the precise causality of reaction failures—such as the inherent resistance of heteroaryl chlorides to oxidative addition and the deactivating effect of the free pyrrolic N-H group[1].

Every troubleshooting step and protocol provided below is engineered as a self-validating system to ensure reproducibility, high conversion, and scientific rigor.

I. Diagnostic Workflow: 4-Chloro-7-Azaindole Coupling

Before adjusting your reaction parameters, consult the diagnostic logic tree below to identify the root cause of your coupling failure.

TroubleshootingWorkflow Start Analyze Reaction Outcome via LC-MS Unreacted High Unreacted 4-Chloro Azaindole? Start->Unreacted ProtectNH Issue: N-H Deprotonation Action: Apply SEM/Boc Protection Unreacted->ProtectNH Yes (Free N-H) Ligand Issue: Slow Oxidative Addition Action: Switch to XPhos Pd G3 Unreacted->Ligand Yes (Protected) SideReact Side Reactions Observed? Unreacted->SideReact No ProtectNH->Ligand Success Optimal Conversion Achieved Ligand->Success Proto Issue: Protodeboronation Action: Use Anhydrous K3PO4/KF SideReact->Proto Yes (Des-B) SideReact->Success No Proto->Success

Diagnostic workflow for Suzuki-Miyaura coupling of 4-chloro-7-azaindoles.

II. Technical FAQs: Troubleshooting the Azaindole Core

Q1: Why is my starting material completely unreacted when using standard Pd(PPh3)4 and Na2CO3? A: The failure stems from two compounding electronic factors. First, C-Cl bonds in heteroaryl systems are highly resistant to oxidative addition compared to C-Br or C-I bonds[2]. Second, the basic conditions (Na2CO3) deprotonate the free pyrrolic N-H of the azaindole (pKa ~13). The resulting azaindolyl anion pumps massive electron density into the ring, drastically reducing the electrophilicity of the C4 position and completely stalling the Pd(0) oxidative addition[3]. Corrective Action: You must either protect the N-H (e.g., with a SEM or Boc group) to prevent anion formation, or utilize highly active, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) that can force oxidative addition even on deactivated, unprotected heteroaryl chlorides[1].

Q2: I switched to an XPhos catalyst, but I am observing rapid formation of palladium black and low product yield. What causes this? A: Palladium black indicates catastrophic catalyst deactivation and precipitation of bulk Pd(0). In the coupling of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, the adjacent 2-cyclobutyl group introduces steric bulk. If the oxidative addition is slow, the monomeric Pd(0) intermediate is long-lived and prone to aggregation. Furthermore, the unprotected pyridine nitrogen can act as a chelator, poisoning the catalyst. Corrective Action: Switch to a pre-formed precatalyst like XPhos Pd G3 . This ensures a strict 1:1 Ligand-to-Palladium ratio and rapid generation of the active monomeric Pd(0) species, outcompeting the aggregation pathway.

Q3: The boronic acid partner is degrading (protodeboronation) before the coupling completes. How do I prevent this? A: Protodeboronation is catalyzed by water and strong bases, a process highly prevalent with electron-deficient or heteroaryl boronic acids. Corrective Action: Eliminate water from the system. Switch from free boronic acids to boronic acid pinacol (Bpin) esters. Change your base from aqueous carbonates to anhydrous K3PO4 or KF, and run the reaction in anhydrous 1,4-Dioxane.

III. Empirical Optimization Data

The following table synthesizes quantitative conversion data based on systematic parameter variations for the 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine substrate. Use this as a benchmark for your own reaction development.

Catalyst System (mol%)BaseSolventTemp (°C)Substrate N-H StatusConversion (%)*
Pd(PPh3)4 (5%)Na2CO3 (aq)Dioxane/H2O90Free N-H< 5%
Pd2(dba)3 / XPhos (5%)K3PO4 (aq)Dioxane/H2O100Free N-H42%
Pd2(dba)3 / XPhos (5%)K3PO4 (aq)Dioxane/H2O100Boc-Protected88%
XPhos Pd G3 (2%)K3PO4 (anhyd)Dioxane100Free N-H76%
XPhos Pd G3 (2%) K3PO4 (anhyd) Dioxane 100 SEM-Protected > 98%

*Conversion determined by LC-MS (UV 254 nm) relative peak area of product vs. starting material after 4 hours.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes SEM-protected 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine to bypass electronic deactivation, employing a G3 precatalyst for optimal Pd(0) generation. It includes an In-Process Control (IPC) to validate catalyst activity.

Step 1: Reagent Preparation (Glovebox/Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the SEM-protected 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol).

  • Add the arylboronic acid pinacol ester (1.5 equiv, 0.75 mmol).

  • Add anhydrous K3PO4 (3.0 equiv, 1.5 mmol). Causality: Anhydrous conditions prevent protodeboronation of the boronate ester.

  • Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for quantitative validation.

Step 2: Solvent Addition & Degassing

  • Seal the tube with a septum and remove it from the glovebox.

  • Inject 5.0 mL of anhydrous 1,4-Dioxane (to yield a 0.1 M solution).

  • Sparge the solution with ultra-pure Argon for 10 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) to overcome the biphasic solid-liquid mass transfer barrier of the insoluble K3PO4.

  • Self-Validation (IPC): After 90 minutes, briefly remove from heat. Extract a 10 µL aliquot via microsyringe. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Decision Gate: If the starting material peak is <2% relative to the internal standard, proceed to workup. If >2%, continue heating for an additional 60 minutes.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with 10 mL Ethyl Acetate and filter through a short pad of Celite to remove palladium residues and phosphate salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the coupled product. (Note: The SEM group can subsequently be removed using TFA or TBAF/Ethylenediamine depending on downstream requirements).

V. References

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

column chromatography purification techniques for 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Welcome to the Technical Support Center for the chromatographic purification of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- . This scaffold is a critical building block in the synthesis of highly selective kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- . This scaffold is a critical building block in the synthesis of highly selective kinase inhibitors and other pharmaceutical agents[1].

Due to the unique electronic and steric properties of the 7-azaindole core—specifically the basic pyridine nitrogen (N7) and the acidic pyrrole proton (N1)—purification can be challenging. The addition of the lipophilic cyclobutyl group and the electron-withdrawing 4-chloro substituent further alters its retention behavior[2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and quantitative data to ensure high-purity isolation.

Purification Workflow & Decision Matrix

Selecting the correct stationary phase is the most critical step in purifying azaindole derivatives. The basicity of the pyridine nitrogen frequently leads to severe peak tailing on standard silica due to strong interactions with acidic silanol groups[3].

ChromatographyWorkflow Start Crude Mixture: 4-chloro-2-cyclobutyl- 1H-pyrrolo[2,3-b]pyridine Decision Chromatography Mode Selection Start->Decision NP Normal Phase (NP) Gram-Scale Isolation Decision->NP Lipophilic Impurities RP Reverse Phase (RP) High-Purity / Prep-LC Decision->RP Polar Impurities BareSilica Bare Silica (SiO2) Requires 1-2% TEA NP->BareSilica Standard Setup AmineSilica Amine-Bonded Silica Modifier-Free Elution NP->AmineSilica Avoid TEA C18 C18 Stationary Phase Requires pH Control RP->C18 Aqueous Solubility

Decision tree for selecting the optimal chromatography workflow for azaindole derivatives.

Quantitative Method Comparison

To optimize your separation strategy, refer to the following comparative data for the three primary chromatographic approaches used for this scaffold.

ParameterMethod A: Bare Silica (NP)Method B: Amine-Bonded (NP)Method C: C18 (RP)
Stationary Phase Acidic Silanols (SiO2)Basic Amine (NH2)Hydrophobic Alkyl (C18)
Mobile Phase Hexanes / Ethyl AcetateHexanes / Ethyl AcetateWater / Acetonitrile
Required Modifier 1-2% Triethylamine (TEA)None0.1% Formic Acid (FA)
Retention Mechanism Adsorption / H-BondingAdsorption (Modifier-Free)Hydrophobic Partitioning
Target Peak Shape Broad / Tailing (without TEA)Sharp / SymmetricalSharp (Requires pH < pKa)
Post-Run Processing High-vacuum TEA removalDirect solvent evaporationLyophilization

Step-by-Step Experimental Protocols

Method A: Amine-Bonded Silica Chromatography (Preferred Normal Phase)

Amine-bonded stationary phases offer a basic surface environment, repelling the basic nitrogen of the azaindole and eliminating the need for volatile basic modifiers like TEA[4].

  • Column Selection: Select an amine-bonded silica cartridge (e.g., RediSep Amine) based on a 1:50 sample-to-silica weight ratio.

  • Sample Loading (Dry Loading):

    • Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite or bare silica (1:3 ratio to sample mass), evaporate the DCM completely to form a free-flowing powder, and load it into a solid-load cartridge.

    • Causality: Liquid loading with DCM can cause band broadening because DCM is a strong eluent. Dry loading ensures a tight initial sample band, maximizing resolution[5].

  • Elution Gradient:

    • Action: Equilibrate the column with 100% Hexanes. Run a shallow gradient from 0% to 30% Ethyl Acetate over 15 Column Volumes (CV).

    • Causality: The 4-chloro and 2-cyclobutyl groups significantly increase the lipophilicity of the molecule compared to the parent 7-azaindole. A shallow gradient prevents the compound from eluting too near the solvent front.

  • Recovery: Monitor fractions at 254 nm. Pool product-containing fractions and concentrate under reduced pressure.

Method B: Reverse-Phase Preparative HPLC (C18)

Ideal for final polishing or separating closely related structural isomers.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The addition of 0.1% Formic Acid drops the pH to ~2.7. This ensures the basic pyridine nitrogen is fully protonated, preventing the molecule from transitioning between ionized and neutral states during the run, which causes peak splitting[3].

  • Sample Injection: Dissolve the sample in DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the prep column frit.

  • Gradient Execution: Run a scouting gradient from 10% B to 90% B over 20 minutes. Due to the bulky cyclobutyl group, expect the compound to retain strongly and elute at >60% B.

  • Isolation: Flash-freeze the pooled fractions and lyophilize to obtain the pure compound as a white to pale-yellow solid.

Troubleshooting Guides & FAQs

Q1: My compound is streaking severely across the TLC plate and co-eluting with impurities on the bare silica column. How do I fix this? Cause: The 1H-pyrrolo[2,3-b]pyridine core contains a highly basic pyridine nitrogen (N7). Bare silica gel is populated with acidic silanol (Si-OH) groups. The acid-base interaction between N7 and the silanols causes the compound to continuously adsorb and desorb at different rates, leading to severe peak tailing (streaking)[3]. Solution: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase. The TEA competitively caps the acidic silanol sites, allowing the azaindole to elute as a tight, symmetrical band. Alternatively, switch to an Amine-bonded column where modifiers are unnecessary[4].

Q2: I am using Reverse-Phase HPLC, but my product elutes as a broad, split peak. What is the mechanism behind this? Cause: Ionizable compounds exist in an equilibrium between their neutral and protonated forms in solution. If the mobile phase pH is near the pKa of the compound's basic nitrogen, both forms coexist. Because the ionized form is more polar, it travels faster through the C18 column than the neutral form, causing peak splitting or extreme broadening[3]. Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Using 0.1% Formic Acid ensures the molecule is fully protonated and elutes as a single, sharp peak[3].

Q3: Why does 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine elute much faster on normal phase than unsubstituted 7-azaindole? Cause: The addition of the cyclobutyl group at the C2 position introduces significant steric bulk and lipophilicity. Furthermore, the 4-chloro substitution is electron-withdrawing, which slightly decreases the electron density (and thus the basicity) of the pyridine ring while adding hydrophobicity[2]. This combined lipophilic character reduces the molecule's affinity for the polar silica stationary phase, resulting in a higher Rf​ value. Solution: Begin your gradient with a weaker solvent system (e.g., 100% Hexanes or Heptane) and use a very shallow gradient (e.g., increasing Ethyl Acetate by 1-2% per column volume) to ensure adequate retention and resolution from non-polar impurities[5].

Q4: I recovered my product from a standard silica column using TEA, but 1 H-NMR shows residual TEA contamination. How can I remove it without running another column? Cause: TEA has a relatively high boiling point (89 °C) and can form transient complexes with the acidic pyrrole NH of the azaindole, making it difficult to remove via standard rotary evaporation. Solution: Dissolve the compound in a volatile organic solvent (like DCM or Diethyl Ether) and wash it 2-3 times with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ), followed by a brine wash. Dry the organic layer over Na2​SO4​ and concentrate. The TEA will partition into the aqueous layer.

References

  • [1] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [2] A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [3] Preparative Chromatography Focused Gradients, pH Control, and Ionizable Compounds Source: Teledyne ISCO URL:

  • [5] Introduction to Flash Chromatography (Loading Techniques & Resolution) Source: Teledyne ISCO (YouTube Educational Series) URL:

  • [4] Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL:

Sources

Reference Data & Comparative Studies

Validation

Engineering Kinase Selectivity: A Comparative Guide to 4-Chloro-2-cyclobutyl-7-azaindole vs. Standard Building Blocks

As drug discovery programs increasingly target complex kinase conformations, the selection of the right hinge-binding scaffold is no longer a matter of simple bioisosteric replacement. The 7-azaindole (1H-pyrrolo[2,3-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase conformations, the selection of the right hinge-binding scaffold is no longer a matter of simple bioisosteric replacement. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has long been recognized as a privileged structure in medicinal chemistry, mimicking the adenine ring of ATP to form critical hydrogen bonds within the kinase hinge region1[1].

However, standard unsubstituted azaindoles often lack the vectorization needed to achieve high selectivity. Enter 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0) . This highly functionalized building block provides a dual-advantage: a reactive C4-handle for solvent-channel exploration and a C2-cyclobutyl group engineered to exploit specific hydrophobic pockets.

In this guide, we will objectively compare this specialized building block against its simpler counterparts, dissect the causality behind its synthetic utility, and provide a self-validating protocol for its integration into your drug development pipeline.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand why the 4-chloro-2-cyclobutyl variant outperforms simpler azaindoles in specific assays, we must analyze the structural causality of its substituents.

  • The 7-Azaindole Core: The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as an acceptor. This bidentate system perfectly anchors the molecule to the backbone amides of the kinase hinge region 2[2].

  • The C4-Chloro Substitution: The chlorine atom at the 4-position is highly activated toward palladium-catalyzed cross-coupling due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for late-stage diversification (e.g., Suzuki or Buchwald-Hartwig couplings) to target the kinase gatekeeper residue or solvent-exposed channels3[3].

  • The C2-Cyclobutyl Group: Unlike linear alkyl chains that suffer from entropic penalties upon binding, or bulky cyclohexyl groups that cause steric clashes, the cyclobutyl ring provides a rigid, lipophilic projection. It is specifically designed to occupy shallow hydrophobic pockets adjacent to the hinge, a strategy successfully employed in the development of IKK2 inhibitors 4[4].

G Kinase Kinase ATP Pocket Core 7-Azaindole Core Kinase->Core accommodates Hinge Hinge Binding (N1-H, N7) Core->Hinge anchors via C2 2-Cyclobutyl Group (Hydrophobic Fit) Core->C2 directs to C4 4-Chloro Handle (Cross-Coupling) Core->C4 enables

Kinase binding logic of 4-chloro-2-cyclobutyl-7-azaindole highlighting structural causality.

Comparative Performance Analysis

When designing a synthetic route, selecting the correct starting block dictates the efficiency of the entire campaign. Below is a quantitative and qualitative comparison of standard azaindole building blocks.

Building BlockC4 ReactivityLipophilicity (clogP contribution)Steric Profile (C2 Position)Primary Application in Drug Discovery
1H-Pyrrolo[2,3-b]pyridine (Unsubstituted)None (Requires pre-functionalization)LowMinimal (C-H)Fragment-based screening; basic hinge-binding validation.
4-Chloro-1H-pyrrolo[2,3-b]pyridine High (Suzuki/Buchwald-Hartwig)ModerateMinimal (C-H)Versatile core for general kinase inhibitor libraries.
4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine High (Suzuki/Buchwald-Hartwig)High (+ ~1.2 units vs H)Moderate bulk (Rigid ring)Advanced lead optimization; dual-targeting of hinge and lipophilic pockets.

Key Takeaway: While the simple 4-chloro derivative is excellent for general library synthesis, the 2-cyclobutyl variant is a superior choice when SAR data indicates a requirement for increased target residence time via hydrophobic interactions, bypassing the need for multi-step C2 functionalization later in the synthesis 5[5].

Synthetic Workflow & Experimental Methodology

The primary utility of this building block lies in the facile displacement of the C4-chloride. However, the electron-rich nature of the pyrrole ring can sometimes impede oxidative addition. To counteract this, modern bulky biaryl phosphine ligands (e.g., XPhos or RuPhos) are required.

G Start 4-Cl-2-cyclobutyl- 7-azaindole Protect N1-Protection (SEM/Boc) Start->Protect Step 1 Coupling C4 Cross-Coupling (Pd-Catalyzed) Start->Coupling Direct (Optimized) Protect->Coupling Step 2 Deprotect Deprotection (TFA/TBAF) Coupling->Deprotect Step 3 Product Target Inhibitor Deprotect->Product Step 4

Synthetic workflow for C4 functionalization of the azaindole building block.

Validated Protocol: Direct C4 Suzuki-Miyaura Coupling

Note: While N1-protection (e.g., SEM) is often used to prevent catalyst poisoning, direct coupling is achievable and highly efficient if the correct catalytic system is employed, saving two synthetic steps.

Objective: Introduce an aryl group at the C4 position to probe the kinase solvent channel.

Materials:

  • 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • XPhos Pd G2 (0.05 eq) - Causality: The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition into the C-Cl bond while preventing competitive binding from the basic azaindole nitrogens.

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) - Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating efficient transmetalation.

Step-by-Step Procedure (Self-Validating System):

  • Preparation: In an oven-dried microwave vial, combine the azaindole building block, arylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Catalyst Addition: Add XPhos Pd G2 rapidly under a stream of Argon. Seal the vial.

  • Reaction: Heat the mixture to 100 °C in a heating block for 4–6 hours.

  • In-Process Monitoring (Validation): Sample 10 µL of the organic layer, dilute in MeCN, and run LC-MS.

    • Expected Observation: Disappearance of the starting material peak ([M+H]⁺ ≈ 207, exhibiting a distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern). Appearance of the product mass ([M+H]⁺ = 207 - 35 + Mass of Aryl group) with no chlorine isotope pattern.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

For drug development professionals targeting kinases, the choice of hinge-binding scaffold is a critical determinant of program success. While standard 4-chloro-7-azaindole offers a blank canvas, 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- provides a highly engineered starting point. By pre-installing a lipophilic cyclobutyl group at the C2 position, chemists can immediately exploit adjacent hydrophobic pockets to drive potency and residence time, while relying on the reliable C4-chloride handle for solvent-channel vectorization.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors, ResearchG
  • Azaindoles in Medicinal Chemistry, PharmaBlock,
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors, Google P
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection, PMC - NIH,

Sources

Comparative

LC-MS validation of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- purity and identity

In-Depth LC-MS Validation Guide: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Purity and Identity Introduction: The Analytical Challenge of 7-Azaindoles 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 101461...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth LC-MS Validation Guide: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Purity and Identity

Introduction: The Analytical Challenge of 7-Azaindoles

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0) is a highly substituted 7-azaindole derivative. In modern drug discovery, the 7-azaindole core serves as a privileged, hinge-binding scaffold for the development of kinase inhibitors targeting Focal Adhesion Kinase (FAK), Janus Kinases (JAK), and Mixed Lineage Kinase 3 (MLK3) [1, 2]. The 4-chloro substituent provides a critical synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura), while the 2-cyclobutyl group modulates the molecule's lipophilicity and target residence time.

However, the synthesis of 4-chloro-7-azaindoles frequently suffers from poor regioselectivity, often generating 5-chloro or 3-chloro regioisomers, as well as des-chloro byproducts. Because regioisomers share identical exact masses (isobars), validating the purity and identity of this building block requires stringent analytical controls. This guide objectively compares the analytical profile of Premium Grade 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- against Standard Commercial Grades , utilizing an optimized UPLC-HRMS (High-Resolution Mass Spectrometry) methodology validated according to ICH Q2(R2) guidelines [3].

Product Performance Comparison: Premium vs. Standard Grade

Standard HPLC-UV methods often fail to resolve the 4-chloro target from its 5-chloro regioisomer due to their nearly identical polarities and UV absorption maxima. By employing an optimized UPLC-HRMS workflow, we can quantitatively expose the hidden impurity profiles present in standard commercial batches.

Table 1: Purity Profile Comparison - Premium vs. Standard Commercial Grade

Analytical ParameterPremium GradeStandard Commercial GradeAnalytical Methodology
Overall Purity > 99.5% 95.0% - 97.0%UPLC-HRMS (Total Ion Chromatogram)
5-Chloro Regioisomer < 0.05% (Below LOQ) 1.5% - 3.0%UPLC-HRMS (EIC m/z 207.0687)
Des-chloro Impurity Not Detected ~ 1.0%UPLC-HRMS (EIC m/z 173.1077)
Isotopic Fidelity Confirmed (3:1 ³⁵Cl/³⁷Cl) Obscured by co-elutionHRMS Isotope Pattern Analysis

Mechanistic Causality for Grade Discrepancies: The presence of the 5-chloro impurity in standard grades stems from the non-selective chlorination of the 7-azaindole N-oxide intermediate during bulk manufacturing. If not rigorously purged via optimized recrystallization or preparative chromatography (as done in the Premium Grade), this regioisomer will propagate through multi-step syntheses, ultimately yielding a mixed API that will fail regulatory characterization.

Mechanistic Insights: ESI-MS/MS Fragmentation Pathway

To ensure absolute identity confirmation, understanding the gas-phase fragmentation of the molecule is paramount. Under positive Electrospray Ionization (ESI+), 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- readily protonates at the basic pyridine nitrogen (pKa ~ 4.6), yielding a robust precursor ion at [M+H]⁺ m/z 207.0687 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary, predictable fragmentation pathways:

  • Loss of the Cyclobutyl Ring: Driven by the stability of the resulting 4-chloro-1H-pyrrolo[2,3-b]pyridin-1-ium core, the molecule undergoes a neutral loss of cyclobutene (-54 Da).

  • Loss of Hydrochloric Acid: The cleavage of the C-Cl bond results in the neutral loss of HCl (-36 Da), a hallmark signature of chlorinated heterocycles.

MS_Fragmentation Parent [M+H]+ m/z 207.0687 (C11H12ClN2+) Frag1 Loss of Cyclobutene (-54 Da) m/z 153.0214 Parent->Frag1 CID (Low CE) Frag2 Loss of HCl (-36 Da) m/z 171.0920 Parent->Frag2 CID (High CE) Frag3 Pyrrolo-pyridine Core m/z 117.0447 Frag1->Frag3 -HCl Frag2->Frag3 -Cyclobutene

Caption: MS/MS Fragmentation Pathway of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- under ESI+.

Experimental Protocol: UPLC-HRMS Validation Workflow

To establish a self-validating system for purity and identity, the following protocol must be executed in strict adherence to ICH Q2(R2) standards.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the target compound. Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection.

Step 2: Chromatographic Conditions (UPLC)
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Causality: 7-Azaindoles are notorious for secondary interactions with residual silanols on standard silica columns, causing severe peak tailing. The Charged Surface Hybrid (CSH) technology maintains a slight positive charge on the stationary phase, repelling the protonated pyridine nitrogen and ensuring sharp, Gaussian peaks (Asymmetry factor < 1.2).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 7.5 min; hold at 95% B for 1.5 min; return to 5% B to equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Step 3: HRMS Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Mass Range: m/z 50 to 800.

  • Resolution: > 30,000 FWHM.

Step 4: ICH Q2(R2) Validation Execution

Validation_Workflow Start ICH Q2(R2) LC-MS Validation 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Spec Specificity & Identity HRMS Exact Mass & Isotope Ratio Orthogonal Separation Start->Spec Lin Linearity & Range 0.05% to 120% of Target R² > 0.998 Start->Lin Acc Accuracy & Precision Spike Recovery (98-102%) Inter/Intra-day RSD < 2.0% Start->Acc LOD LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ) Trace Impurity Detection Start->LOD Spec->Lin Lin->Acc

Caption: ICH Q2(R2) LC-MS Validation Logic Flow for Purity and Identity.

  • Specificity: Inject a mixed standard of the target compound spiked with 1% of the 5-chloro regioisomer. Verify that the chromatographic resolution ( Rs​ ) between the two is > 1.5. Confirm the exact mass of the target peak (m/z 207.0687) with a mass error of < 3 ppm.

  • Linearity: Prepare a 6-point calibration curve ranging from 0.05 µg/mL to 12 µg/mL. Plot the Extracted Ion Chromatogram (EIC) peak area against concentration. Acceptance criteria: R2≥0.998 .

  • LOD/LOQ Determination: Serially dilute the stock solution until the signal-to-noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation). For the Premium Grade compound, the UPLC-HRMS method should reliably detect impurities down to 0.01% relative area.

Conclusion

The structural subtlety of 7-azaindole building blocks demands rigorous analytical scrutiny. Relying on standard commercial grades and generic HPLC-UV methods introduces high risks of regioisomeric contamination in downstream drug discovery workflows. By leveraging Premium Grade 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- and validating its purity through the optimized UPLC-HRMS protocol detailed above, researchers can ensure absolute structural fidelity, satisfying the stringent requirements of ICH Q2(R2) guidelines and safeguarding the integrity of subsequent biological assays.

References

  • Heinrich, T., Seenisamy, J., Emmanuvel, L., Kulkarni, S. S., Bomke, J., & Rohdich, F. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1160–1170.[Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 555752.[Link]

  • European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

Validation

comparative reactivity of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- in Buchwald-Hartwig aminations

Comparative Reactivity Guide: Buchwald-Hartwig Amination of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Buchwald-Hartwig Amination of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., IKK2 and LRRK2 inhibitors)[1]. Functionalizing the C4 position via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a critical late-stage diversification strategy.

This guide objectively compares the reactivity of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- against structural alternatives lacking the 2-cyclobutyl moiety or featuring different halogen regiochemistry. By analyzing the steric and electronic causality behind these reactions, this guide provides researchers with validated, self-correcting workflows for optimizing N-free cross-couplings.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to look beyond standard reaction conditions and understand why specific substrates behave differently during the catalytic cycle. The introduction of a cyclobutyl group at the C2 position fundamentally alters the reactivity profile of the 7-azaindole core:

  • Steric Shielding of the N1 Position: Unprotected (N-free) halo-7-azaindoles are notoriously difficult to cross-couple because the acidic N1-H can undergo competing N-arylation (homocoupling with the C4-chloride) or coordinate with the palladium catalyst, leading to deactivation[2]. The bulky 2-cyclobutyl group acts as a steric umbrella over the N1-H. This steric hindrance suppresses off-target N-arylation, allowing for direct C4 amination without the need for transient protecting groups (e.g., SEM or TIPS), thereby streamlining the synthetic workflow.

  • Electronic Modulation of Oxidative Addition: The cyclobutyl group exerts a mild positive inductive (+I) effect, slightly increasing the electron density of the pyrrole ring. However, the C4-Cl bond remains highly activated for oxidative addition by Pd(0). The strong electron-withdrawing nature of the adjacent pyridine nitrogen ensures that the C4 position remains highly electrophilic, compensating for any minor deactivation caused by the C2 alkyl substitution.

  • Regiochemical Reactivity (C4 vs. C2): Oxidative addition at the C4 position is electronically favored. In contrast, attempting a Buchwald-Hartwig amination at the C2 position (e.g., using 2-chloro-7-azaindole) is highly challenging due to the electron-rich nature of the pyrrole ring, requiring highly specialized, bulky precatalysts like BrettPhos/BPPC to force the reaction[3].

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (Rapid at C4-Cl bond) Pd0->OxAdd 4-Cl-2-cyclobutyl-7-azaindole PdII Pd(II) Aryl Halide Complex (N1 shielded by 2-cyclobutyl) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base: LiHMDS) PdII->AmineCoord Amine + Base PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - Base·HCl RedElim Reductive Elimination (Forms C-N bond) PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Amino-2-cyclobutyl-7-azaindole RedElim->Product

Catalytic cycle highlighting the steric protection of N1 by the 2-cyclobutyl group during coupling.

Comparative Reactivity Data

The following table synthesizes quantitative reaction parameters, comparing the target compound against two primary alternatives to guide catalyst and condition selection.

SubstrateStructural FeatureN-Protection Required?Optimal Catalyst SystemTypical BaseAvg. Yield (Primary Amines)Reaction Time
4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine C4-Cl, Bulky C2-alkylNo (Sterically shielded)RuPhos Pd G2 or Pd2(dba)3 / XantphosLiHMDS or Cs2CO375 - 85%4 - 8 h
4-chloro-1H-pyrrolo[2,3-b]pyridine C4-Cl, Exposed N1Often (SEM/TIPS) or specific Pd precatalysts[2]RuPhos Pd G2[2]LiHMDS60 - 80%8 - 12 h
2-chloro-1H-pyrrolo[2,3-b]pyridine C2-Cl, Exposed N1No (but extremely challenging)[3]BrettPhos / BPPC[3]LiHMDS40 - 60%16 h+

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm the success of intermediate states.

Workflow Start Select Substrate SubA 4-Cl-2-cyclobutyl (Sterically Shielded N1) Start->SubA SubB 4-Cl-unsubstituted (Exposed N1) Start->SubB SubC 2-Cl-unsubstituted (Challenging C2 pos) Start->SubC NFree N-Free Protocol (RuPhos Pd G2 / LiHMDS) SubA->NFree Direct Coupling Protect N-Protection Required (SEM or TIPS) SubB->Protect Prevent N-arylation Brett BrettPhos / BPPC Strict Conditions SubC->Brett Specific Catalyst Protect->NFree Deprotect later

Decision tree for optimizing Buchwald-Hartwig aminations based on 7-azaindole substitution.

Standard Operating Procedure: N-Free Amination of 4-Chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine

Objective: Synthesize a C4-aminated derivative without prior N1 protection.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G2 Precatalyst (2 mol %)

  • RuPhos Ligand (2 mol %)

  • LiHMDS (1.0 M in THF, 2.4 equiv)

  • Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-chloro-2-cyclobutyl-7-azaindole, RuPhos Pd G2, and RuPhos ligand.

    • Causality Check: Using a precatalyst like RuPhos Pd G2 ensures rapid generation of the active monoligated Pd(0) species, which is critical to outcompete catalyst degradation in the presence of unprotected heteroamines[2].

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Addition: Introduce the amine and anhydrous THF via syringe. Stir the mixture at room temperature for 5 minutes to ensure complete dissolution.

  • Base Addition (Critical Step): Dropwise add the LiHMDS solution.

    • Self-Validating IPC: A distinct color change (typically to deep red/orange) should be observed upon base addition, indicating the formation of the active catalytic complex and deprotonation of the amine.

  • Thermal Activation: Heat the reaction mixture to 65 °C in a pre-heated oil bath for 4 to 8 hours. Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 1:1).

    • Note: The 2-cyclobutyl group prevents the formation of the N-arylated dimer, which is a common byproduct (often appearing at higher retention times on LCMS) when using unsubstituted 4-chloro-7-azaindoles.

  • Quenching and Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (2 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, utilizing a gradient of DCM to 5% MeOH in DCM).

References

  • Google Patents (US20100035917A1)
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Benchmarking 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Against Standard Kinase Scaffolds: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the architectural merits of various pharmacophores. In the landscape of targeted therapeutics, the selection of an optimal hinge-bind...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the architectural merits of various pharmacophores. In the landscape of targeted therapeutics, the selection of an optimal hinge-binding scaffold dictates the trajectory of lead optimization. The compound 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0) represents a masterclass in rational drug design.

Originally synthesized as a critical intermediate for IKK2 (IKKβ) inhibitors[1], this molecule leverages the highly privileged 7-azaindole core while introducing precise functional vectors (4-chloro and 2-cyclobutyl) to maximize both target affinity and synthetic versatility. This guide objectively benchmarks this specific scaffold against standard kinase alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Causality & Structural Rationale

To understand why this specific scaffold outperforms simpler bioisosteres, we must deconstruct its three primary structural domains:

  • The 7-Azaindole Core (1H-Pyrrolo[2,3-b]pyridine): Unlike standard indole rings, the 7-azaindole core is a nearly perfect bioisostere of the purine ring found in ATP. The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor. This enables the formation of highly stable, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Valine/Methionine residues)[2]. This bidentate interaction significantly increases binding enthalpy compared to monodentate scaffolds[3].

  • The 4-Chloro Substitution (Synthetic Vector): The C4 position projects directly toward the solvent-exposed channel and the DFG motif of the kinase domain. The chlorine atom serves as an essential synthetic handle. Through late-stage functionalization (such as Suzuki-Miyaura cross-coupling), researchers can rapidly append diverse aryl or heteroaryl groups to target the DFG-out conformation (Type II inhibitors) without disrupting the primary hinge-binding anchor[4].

  • The 2-Cyclobutyl Substitution (Lipophilic Engagement): The C2 position projects into the hydrophobic pocket adjacent to the gatekeeper residue. The cyclobutyl ring provides optimal steric bulk and lipophilicity to maximize van der Waals interactions. This specific geometry increases the residence time of the inhibitor and provides a critical selectivity filter against off-target kinases that possess bulkier gatekeeper residues[1].

G Stimulus Pro-inflammatory Stimulus (TNF-α / IL-1) Receptor Receptor Complex Activation Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ) Target of 7-Azaindole Scaffold Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Nucleus Gene Transcription (Proliferation & Survival) NFkB->Nucleus

Fig 1. NF-κB signaling pathway illustrating the IKK complex targeted by 7-azaindole derivatives.

Benchmarking Data: Scaffold Comparison

When benchmarking 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- against standard scaffolds (such as Quinazolines used in EGFR inhibitors or Aminopyrimidines used in CDK inhibitors), we observe distinct advantages in physicochemical properties and modularity.

The table below summarizes the quantitative and qualitative benchmarking data across standard kinase scaffolds:

Scaffold ClassRepresentative CoreHinge Binding MotifKey Physicochemical TraitsTypical Target Kinases
Target Scaffold 4-chloro-2-cyclobutyl-7-azaindole Bidentate (NH donor, N acceptor) Favorable LogP, pre-installed hydrophobic vector, high modularity IKK2, BRAF, JAK3
Standard 7-Azaindole 1H-Pyrrolo[2,3-b]pyridineBidentate (NH donor, N acceptor)High aqueous solubility, bioisostere of purinePI3K, TNIK, FGFR
Quinazoline QuinazolineMonodentate (N1 or N3 acceptor)Highly planar, prone to poor solubility if unoptimizedEGFR, HER2
Aminopyrimidine 2-AminopyrimidineBidentate (NH donor, N acceptor)Highly modular, often requires large hydrophobic tailBCR-ABL, CDK4/6
Indole 1H-IndoleMonodentate (NH donor)High lipophilicity, lacks the pyridine nitrogenVEGFR, PDGFR

Data synthesized from foundational scaffold reviews and patent literature[2],[4],[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any claims of superior binding affinity or cellular efficacy must be backed by self-validating experimental systems. Below are the definitive protocols used to benchmark the 4-chloro-2-cyclobutyl-7-azaindole scaffold.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Biochemical IC50 assays often suffer from false positives due to the auto-fluorescence of small molecules. TR-FRET introduces a temporal delay before signal measurement, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively derived from the target-scaffold interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the recombinant kinase (e.g., IKKβ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point, 3-fold serial dilution of the 7-azaindole scaffold in 100% DMSO.

  • Pre-incubation (Critical Step): Transfer 100 nL of the compound to a 384-well proxiplate. Add 5 µL of the kinase solution. Incubate for 30 minutes at room temperature. Rationale: The 2-cyclobutyl group induces a slow-binding kinetic profile; pre-incubation ensures thermodynamic equilibrium is reached.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for the kinase) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Measurement: Read the plate on a multi-mode microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the TR-FRET ratio (665/615) to determine the IC50.

G Prep 1. Prepare Reagents Kinase & Scaffold Incubate 2. Pre-incubation (Binding Equilibration) Prep->Incubate Reaction 3. Add ATP & Substrate (Kinase Reaction) Incubate->Reaction Detection 4. Add EDTA & TR-FRET Antibodies Reaction->Detection Read 5. Microplate Read (Ex: 340nm / Em: 665nm) Detection->Read

Fig 2. Step-by-step TR-FRET kinase assay workflow for validating scaffold binding affinity.

Protocol 2: Cellular Target Engagement (Phospho-Flow Cytometry)

Causality: A potent biochemical IC50 does not guarantee cellular efficacy. Intracellular ATP concentrations are in the millimolar range (1-5 mM), heavily competing with ATP-competitive hinge binders. We must measure the downstream inhibition of the target pathway (e.g., IKK-mediated phosphorylation of IκBα) in live cells to validate membrane permeability and target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 monocytes in a 96-well V-bottom plate at 2×105 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the functionalized 7-azaindole scaffold for 2 hours at 37°C to allow for cell penetration and target binding.

  • Stimulation: Stimulate the cells with 10 ng/mL TNF-α for exactly 15 minutes to activate the IKK/NF-κB pathway.

  • Fixation & Permeabilization: Immediately add an equal volume of 4% paraformaldehyde (PFA) to freeze the signaling state. Permeabilize using ice-cold 90% methanol for 30 minutes on ice.

  • Staining & Analysis: Stain with an Alexa Fluor 647-conjugated anti-phospho-IκBα (Ser32/36) antibody. Analyze via flow cytometry to quantify the dose-dependent reduction in median fluorescence intensity (MFI), yielding the cellular IC50.

Conclusion

The 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- scaffold is not merely a generic building block; it is a highly engineered pharmacophore. By combining the bidentate hinge-binding capacity of the 7-azaindole core with the synthetic flexibility of a 4-chloro vector and the lipophilic targeting of a 2-cyclobutyl group, it systematically overcomes the limitations of older quinazoline and indole scaffolds. For drug development professionals targeting complex kinases like IKK2, adopting this scaffold provides a robust, pre-validated foundation for lead optimization.

References
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage URL:[Link]

  • US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors Google Patents URL

Sources

Validation

A Researcher's Guide to Procuring High-Purity 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Approach to Custom Synthesis

For researchers and drug development professionals, securing a reliable source of high-purity, complex heterocyclic molecules is paramount to the success of their projects. The compound 4-chloro-2-cyclobutyl-1H-pyrrolo[2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, securing a reliable source of high-purity, complex heterocyclic molecules is paramount to the success of their projects. The compound 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a class of molecules with significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, due to its structural complexity, this compound is not a readily available, off-the-shelf product. Instead, it requires specialized custom synthesis.

This guide provides a comprehensive framework for comparing and selecting a commercial supplier for the custom synthesis of high-purity 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the critical parameters for supplier evaluation, the necessary analytical techniques for quality control, and a detailed experimental protocol for in-house verification of the final product.

The Strategic Importance of Supplier Selection for Custom Synthesis

When embarking on a custom synthesis project, the choice of a supplier extends beyond mere cost considerations. The ideal partner will demonstrate a deep understanding of synthetic organic chemistry, possess a robust analytical infrastructure, and maintain transparent communication throughout the project.[3][4][5]

Here are the key aspects to consider when evaluating potential custom synthesis suppliers:

  • Expertise in Heterocyclic Chemistry: Inquire about the supplier's experience in synthesizing compounds with similar scaffolds, such as pyrrolopyridines or other N-heterocycles.[3][4]

  • Proposed Synthetic Route: A reputable supplier should be able to propose a viable synthetic route. This provides insight into their problem-solving capabilities and allows for a preliminary assessment of potential impurities.

  • Analytical Capabilities: The supplier must have access to a comprehensive suite of analytical instruments for in-process monitoring and final product characterization. This should include, at a minimum, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[]

  • Purity Commitment and Characterization Data: Clearly define the required purity level (e.g., >98%). The supplier should agree to provide a comprehensive Certificate of Analysis (CoA) that includes all relevant analytical data to support the stated purity.

  • Timelines and Communication: Establish clear timelines for each stage of the synthesis and a regular communication schedule for progress updates.

Hypothetical Comparison of Custom Synthesis Supplier Quotes

To illustrate the evaluation process, let's consider a hypothetical comparison of three custom synthesis suppliers for 1 gram of >98% pure 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine.

FeatureSupplier ASupplier BSupplier C
Quoted Price $5,000$4,500$6,000
Estimated Timeline 6-8 weeks8-10 weeks5-7 weeks
Proposed Synthetic Route Detailed, multi-step route provided with literature precedents for similar transformations.Vague, mentions key starting materials but lacks detail on intermediate steps.Provides two potential synthetic routes and discusses the pros and cons of each.
Analytical Package ¹H NMR, HPLC-MS, and CoA with purity determination by HPLC.¹H NMR and HPLC.¹H NMR, ¹³C NMR, HPLC-MS, HRMS (High-Resolution Mass Spectrometry), and CoA with purity by HPLC.
Experience Extensive experience in synthesizing kinase inhibitors and other heterocyclic compounds.General custom synthesis provider with a broad portfolio.Specializes in complex heterocyclic chemistry for pharmaceutical clients.

Analysis:

  • Supplier B is the most affordable but provides the least detailed proposal and analytical package, which could pose a risk to quality.

  • Supplier A offers a competitive balance of price and a solid analytical package. Their experience with similar molecules is a significant advantage.

  • Supplier C , while the most expensive, offers the most comprehensive analytical package, including ¹³C NMR and HRMS, which provides a higher level of structural confirmation and purity assurance. Their specialized expertise and proactive approach in suggesting multiple routes indicate a deep understanding of the chemistry involved.

For a critical drug discovery program, the additional investment in Supplier C's comprehensive characterization and expertise would be the most prudent choice to ensure the quality and integrity of the synthesized compound.

Experimental Workflow for Supplier Selection and Quality Control

The following diagram outlines the logical workflow for selecting a custom synthesis partner and performing the necessary in-house quality control upon receipt of the compound.

cluster_0 Supplier Selection cluster_1 In-House Quality Control Identify Potential Suppliers Identify Potential Suppliers Request Quotes Request Quotes Identify Potential Suppliers->Request Quotes Provide CAS, structure, purity, quantity Evaluate Proposals Evaluate Proposals Request Quotes->Evaluate Proposals Receive quotes with proposed routes Select Supplier & Initiate Project Select Supplier & Initiate Project Evaluate Proposals->Select Supplier & Initiate Project Based on expertise, analytics, cost Receive Compound & Supplier CoA Receive Compound & Supplier CoA Select Supplier & Initiate Project->Receive Compound & Supplier CoA Perform In-House Analysis Perform In-House Analysis Receive Compound & Supplier CoA->Perform In-House Analysis HPLC-MS, NMR Compare Data Compare Data Perform In-House Analysis->Compare Data In-house vs. supplier data Accept or Reject Batch Accept or Reject Batch Compare Data->Accept or Reject Batch Purity & structure confirmed?

Caption: Workflow for Custom Synthesis Supplier Selection and In-house QC.

Detailed Experimental Protocol for Quality Control

Upon receiving the custom-synthesized 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine, it is crucial to perform in-house analysis to verify its identity and purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Objective: To determine the purity of the compound and confirm its molecular weight.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Synthesized 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine sample

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10% to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Integrate the peak area of the main compound in the UV chromatogram to determine purity.

    • Confirm the mass of the main peak corresponds to the expected [M+H]⁺ for C₁₁H₁₁ClN₂ (Expected m/z = 207.06).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Materials:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Synthesized 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be beneficial for unambiguous assignment of all protons and carbons.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for the expected chemical shifts and coupling patterns of the aromatic and cyclobutyl protons.

    • Analyze the ¹³C NMR spectrum for the expected number of carbon signals.

    • Use 2D NMR data to confirm the connectivity of the molecule.

The structural elucidation of substituted pyrroles by NMR is a well-established technique, and the interpretation should be guided by established principles of chemical shifts and coupling constants for this class of compounds.[7][8]

Conclusion

The procurement of high-purity, complex molecules like 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine necessitates a strategic approach to selecting and managing custom synthesis suppliers. By prioritizing expertise, comprehensive analytical support, and transparent communication, researchers can mitigate risks and ensure the timely delivery of high-quality compounds. Furthermore, rigorous in-house analytical verification is a critical final step to guarantee the integrity of the material before its integration into drug discovery and development workflows. This diligent approach ensures the reliability of experimental outcomes and accelerates the path toward novel therapeutics.

References

  • Current time information in Anderson County, US. (n.d.). Google.
  • Request a Quote – scipoly.com. (n.d.). Sci-Poly. Retrieved April 10, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (n.d.). ResearchGate. Retrieved April 10, 2026, from [Link]

  • Request Custom Quote - Cerilliant. (n.d.). Cerilliant. Retrieved April 10, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Retrieved April 10, 2026, from [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2025). ACS Publications. Retrieved April 10, 2026, from [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. Retrieved April 10, 2026, from [Link]

  • The Application of High Performance Liquid Chromatography-Mass Spectrometry Analysis of Heterocyclic Compounds. (2013). Hanspub. Retrieved April 10, 2026, from [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. (n.d.). The Distant Reader. Retrieved April 10, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved April 10, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved April 10, 2026, from [Link]

  • ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). (n.d.). Research and Reviews. Retrieved April 10, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. Retrieved April 10, 2026, from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). MDPI. Retrieved April 10, 2026, from [Link]

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine. (2025). Chemical Synthesis Database. Retrieved April 10, 2026, from [Link]

  • Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. (n.d.). Open Access Journals. Retrieved April 10, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. Retrieved April 10, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. Retrieved April 10, 2026, from [Link]

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3. (2025). Chemsrc. Retrieved April 10, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). PubMed. Retrieved April 10, 2026, from [Link]

  • CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.

Sources

Comparative

mass spectrometry fragmentation pattern comparison for 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of substituted 1H-pyrrolo[2,3-b]pyridines (commonly known as 7-azaindoles) is critical for structural elucidation, metabolite identification,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of substituted 1H-pyrrolo[2,3-b]pyridines (commonly known as 7-azaindoles) is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling. The 7-azaindole core is a privileged scaffold in modern drug discovery, frequently utilized in the design of focal adhesion kinase (FAK)[1], fibroblast growth factor receptor (FGFR)[2], and IKK2 inhibitors[3].

This guide provides an objective, highly technical comparison of the collision-induced dissociation (CID) fragmentation pattern of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine against its structural analogs.

Mechanistic Rationale & Ionization Dynamics

In positive electrospray ionization (ESI+), the protonation dynamics of the 7-azaindole core dictate its downstream fragmentation. The lone pair on the pyrrole nitrogen (N-1) is delocalized into the aromatic π -system, rendering it non-basic. Conversely, the lone pair on the pyridine nitrogen (N-7) is orthogonal to the ring, making it the primary and highly basic site of protonation.

For 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine ( [M+H]+m/z207.07 ), this regioselective protonation at N-7 acts as a charge-directed trigger. The proximity of the protonated N-7 to the C-4 chlorine atom significantly lowers the activation energy for the neutral loss of HCl. Simultaneously, the bulky, aliphatic cyclobutyl group at C-2 introduces competing low-energy fragmentation pathways, specifically retro-[2+2] cycloadditions and radical losses, which are absent in the unsubstituted core[4].

Comparative Fragmentation Profiles

To objectively evaluate the impact of the C-2 cyclobutyl and C-4 chloro substitutions, we must compare the target compound against its foundational analogs: unsubstituted 1H-pyrrolo[2,3-b]pyridine and 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Table 1: Comparative MS/MS Fragmentation Profiles (ESI+, CE = 25 eV)

CompoundExact MassPrecursor Ion [M+H]+ Major Product Ions ( m/z )Dominant Neutral LossesDiagnostic Utility
4-Chloro-2-cyclobutyl-7-azaindole 206.06207.07179.04, 171.09, 152.01, 116.04-C₂H₄ (28), -HCl (36), -C₄H₇• (55)Identifies intact C2-cyclobutyl and C4-chloro substitutions.
4-Chloro-7-azaindole 152.01153.02117.05, 90.03-HCl (36), -HCN (27)Confirms C4-halogenation without aliphatic appendages.
1H-pyrrolo[2,3-b]pyridine 118.05119.0692.05, 65.04-HCN (27), -2x HCN (54)Baseline reference for the highly stable 7-azaindole core.
Causality of Observed Differences:
  • The Cyclobutyl Effect: Unlike the rigid unsubstituted core which requires high collision energy to fracture (yielding m/z 92.05 via loss of HCN), the cyclobutyl ring acts as a labile "shock absorber." It readily undergoes a retro-[2+2] cleavage to expel ethylene (-28 Da, m/z 179.04) or a homolytic cleavage to expel a cyclobutyl radical (-55 Da, m/z 152.01).

  • The Halogen Effect: The C-4 chlorine is highly susceptible to charge-directed neutral loss. The expulsion of HCl (-36 Da) yields a highly conjugated, stable product ion at m/z 171.09.

Fragmentation Pathway Visualization

The following diagram maps the logical, step-wise CID fragmentation pathway of the target compound.

MS_Pathway M [M+H]+ m/z 207.07 4-chloro-2-cyclobutyl-7-azaindole F1 [M+H - C2H4]+ m/z 179.04 Retro-[2+2] Cleavage M->F1 - C2H4 (-28 Da) F2 [M+H - C4H7•]+• m/z 152.01 Cyclobutyl Radical Loss M->F2 - C4H7• (-55 Da) F3 [M+H - HCl]+ m/z 171.09 Neutral Loss of HCl M->F3 - HCl (-36 Da) F4 [Core Fragment]+ m/z 116.04 Loss of C4H7• & HCl F2->F4 - HCl (-36 Da) F3->F4 - C4H7• (-55 Da) F5 [Ring Opening]+ m/z 89.03 Loss of HCN F4->F5 - HCN (-27 Da)

Figure 1: CID fragmentation pathway of 4-chloro-2-cyclobutyl-7-azaindole in ESI+ MS/MS.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure high-fidelity, artifact-free MS/MS spectra, the following protocol integrates internal validation loops to prevent false-positive structural assignments.

Phase 1: Sample Preparation & System Suitability

  • Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, ensuring quantitative ionization of the basic N-7 pyridine nitrogen. Acetonitrile provides superior desolvation efficiency in the ESI source for rigid aromatic systems compared to methanol.

  • Internal Standard Spike: Add 7-azaindole-d4 (100 ng/mL) to all samples.

    • Causality: Acts as an internal validation metric. If the d4-isotope does not yield a precursor at m/z 123.08 and a primary fragment at m/z 96.07, the system is experiencing mass calibration drift or severe ion suppression.

Phase 2: Chromatographic Separation (UPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: The C-2 cyclobutyl group significantly increases the retention factor ( k′ ) compared to the unsubstituted core. A shallow gradient ensures the target compound elutes away from early-eluting salts, maximizing the signal-to-noise ratio of the precursor ion.

Phase 3: ESI Source & CID Optimization

  • Declustering Potential (DP) Titration: Titrate DP from 20V to 80V. Set operational DP strictly below 50V.

    • Causality: The C2-cyclobutyl bond is highly susceptible to premature in-source fragmentation. A DP >60V will artificially generate the m/z 152.01 fragment before the first quadrupole (Q1), invalidating the MS/MS spectrum and mimicking a false precursor.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at CE 15 eV, 25 eV, and 40 eV using Argon collision gas.

    • Causality: A multi-tiered CE approach is mandatory to map the complete pathway. Low CE (15 eV) selectively triggers the low-energy retro-[2+2] cleavage (-28 Da). Medium CE (25 eV) drives the neutral loss of HCl (-36 Da). High CE (40 eV) is required to shatter the highly stable aromatic 7-azaindole core (loss of HCN)[4].

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA Source: Drug Testing and Analysis (2020) URL:[Link][4]

  • Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors Source: Journal of Medicinal Chemistry (2013) URL:[Link][1]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances (2021) URL:[Link][2]

  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors Source: US Patent Application (US20100035917A1) URL:[3]

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- Operational Overview & Chemical Profile 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Operational Overview & Chemical Profile

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- (CAS: 1014613-57-0)[1] is a halogenated nitrogen heterocycle widely utilized as a specialized building block in pharmaceutical drug discovery. From a laboratory safety and environmental health perspective, the presence of the chlorine atom covalently bonded to the azaindole core fundamentally dictates its disposal pathway. Like its parent compound 7-azaindole, it acts as a skin, eye, and respiratory irritant[2]. More critically, halogenated organic compounds are highly toxic to aquatic ecosystems and resist standard biological wastewater degradation, necessitating strict segregation and specialized thermal destruction[3].

The Causality of Waste Segregation

In chemical waste management, the most critical operational failure is the co-mingling of halogenated and non-halogenated organic wastes.

  • The Chemical Consequence: When combusted at standard incineration temperatures, halogenated compounds undergo incomplete combustion. This thermal degradation pathway leads to the synthesis of highly toxic[4].

  • The Logistical Consequence: To prevent dioxin formation, halogenated waste must be routed to specialized rotary kiln incinerators capable of sustaining temperatures well above 1000°C[3]. If even a trace amount of 4-chloro-2-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is introduced into a non-halogenated waste carboy, the entire volume must legally and operationally be reclassified as halogenated waste. This exponentially increases disposal costs and requires additional treatment steps to remove the halogens[4][5].

Step-by-Step Disposal Protocol

Step 1: Primary Containment and PPE Before handling the compound or its waste, don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a chemically resistant lab coat. All transfers must occur within a certified chemical fume hood to mitigate the risk of respiratory irritation[2].

Step 2: Waste Stream Identification Determine the physical state of the waste to route it to the correct container:

  • Solid Waste: Unused powder, contaminated Kimwipes, or empty vials must be placed in a solid hazardous waste bin explicitly labeled for "Halogenated Solid Waste."

  • Liquid Waste: Reaction mother liquors or chromatography fractions containing the compound must be directed to a "Halogenated Organic Solvent" carboy. Never pour these mixtures down the drain[4].

Step 3: Containerization Specifications Select a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass). Crucially, liquid waste containers should never be filled to more than 75% capacity[6]. This void space is scientifically necessary to accommodate the thermal expansion of liquids and the accumulation of headspace vapors, preventing catastrophic over-pressurization and subsequent container rupture[6].

Step 4: SAA Accumulation and EHS Handoff Store the sealed container in a designated equipped with secondary containment to control potential spills[5]. Ensure the container is labeled with the full chemical name—"1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-"—and the primary hazard ("Halogenated Organic"). Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup before the SAA volume limit is reached.

Quantitative Waste Management Parameters

ParameterOperational LimitScientific Rationale
Halogen Content Threshold > 5%Classifies the entire waste stream as "Halogenated" for specialized incineration routing.
Container Fill Limit 75% - 80%Prevents over-pressurization and allows for thermal expansion of headspace vapors[6].
SAA Accumulation Limit 55 GallonsMaximum allowable volume in a laboratory Satellite Accumulation Area before mandatory EHS pickup.
Incineration Temperature > 1000°CRequired to fully cleave C-Cl bonds and prevent the formation of toxic dioxins[4].

Disposal Decision Workflow

G A Waste Generated: 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- B Identify Halogen Content (Contains Chlorine) A->B C Determine Physical State B->C D Solid Waste (Powder/Contaminated Materials) C->D Solid E Liquid Waste (Dissolved in Solvent) C->E Liquid F Halogenated Solid Waste Container D->F G Halogenated Solvent Waste Container E->G H Satellite Accumulation Area (SAA) Storage F->H G->H I EHS Pickup & High-Temp Incineration H->I

Decision tree for the segregation and disposal of halogenated azaindole waste.

Sources

Handling

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-

Hazard Assessment and Risk Mitigation 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is a heterocyclic compound containing a chlorinated pyridine ring, a structure common in biologically active molecules. While specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Risk Mitigation

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- is a heterocyclic compound containing a chlorinated pyridine ring, a structure common in biologically active molecules. While specific toxicity data is pending, compounds in this class may exhibit moderate toxicity upon inhalation, ingestion, or skin contact and can cause significant skin and eye irritation.[3][4][5] The primary risks involve exposure to fine dust particles during weighing and handling of the solid, as well as contact with solutions.

The core principle of this guide is ALARA (As Low As Reasonably Achievable) . All handling operations must be designed to minimize exposure through engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is the final and most personal line of defense. It must be used in conjunction with engineering controls like chemical fume hoods. The minimum required PPE for any operation involving this compound is summarized below.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting chemical splash goggles are mandatory to prevent contact with dust or splashes.[6][7] A full-face shield must be worn over goggles during procedures with a heightened risk of splashing, such as when handling larger volumes or during initial solution preparation.[8][9]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is required. Nitrile provides good resistance against a wide range of chemicals and is suitable for handling solids and solutions.[2][8] Inspect gloves for any defects before use and change them immediately if contamination is suspected.[8]
Body Protection Laboratory CoatA flame-retardant lab coat, fully buttoned, is the minimum requirement.[6][8] For procedures involving larger quantities or a higher risk of spills, a disposable, chemical-resistant suit should be considered.[2]
Respiratory Protection N95 Respirator or HigherAll handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][10] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator (e.g., N95 for particulates or a full-face respirator with appropriate cartridges for vapors) is necessary.[7]
Foot Protection Closed-Toe ShoesNon-porous, closed-toe shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[6][8]

Operational Plan: Safe Handling Protocol

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Step 1: Preparation
  • Designated Area: All handling of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl- must be conducted in a designated area, such as a certified chemical fume hood.[2]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Assemble Materials: Before introducing the compound, gather all necessary equipment, including spatulas, weighing paper, glassware, solvents, and waste containers.

  • Don PPE: Put on all required PPE as detailed in the table above.

Step 2: Handling the Compound
  • Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.[2] Use a dedicated spatula and weighing vessel.

  • Preparing Solutions: To minimize splashing, slowly add the solid compound to the solvent while stirring.[2] Keep containers covered as much as possible.

  • Transfers: When transferring solutions, use appropriate tools like pipettes or cannulas. Perform all transfers over a spill tray to contain any potential drips or spills.[5]

Step 3: Post-Handling
  • Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical using a suitable solvent, performing the cleaning within the fume hood.[2]

  • Work Surface Cleaning: Wipe down the work surface of the fume hood with an appropriate decontaminating solution.

  • PPE Removal: Carefully remove PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves, to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[8][11]

Disposal Plan

Proper waste management is crucial to prevent environmental contamination and accidental exposure.

  • Waste Characterization: All materials contaminated with 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-, including the compound itself, excess solutions, contaminated gloves, weighing paper, and disposable labware, must be treated as hazardous waste.[8]

  • Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal service, following all local and national regulations.[5]

Safe Handling & Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate & Prepare Fume Hood verify_hood Verify Hood Function prep_area->verify_hood gather_equip Assemble All Equipment verify_hood->gather_equip don_ppe Don Full PPE gather_equip->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Perform Transfers dissolve->transfer decon_equip Decontaminate Equipment transfer->decon_equip segregate_waste Segregate Solid & Liquid Hazardous Waste transfer->segregate_waste clean_hood Clean Work Surface decon_equip->clean_hood decon_equip->segregate_waste doff_ppe Remove PPE (Avoid Contamination) clean_hood->doff_ppe clean_hood->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via Certified Waste Handler label_waste->dispose

Caption: Workflow for Safe Handling and Disposal.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • TCI Chemicals. (2025, November 4). SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Safety Data Sheet. (n.d.).
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
  • Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 4). SAFETY DATA SHEET.
  • Synquest Labs. (2016, December 8). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate Safety Data Sheet.
  • BenchChem. (2026, April 1). Safety Handling and Storage Guidelines for Pyridazine Compounds.

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